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  • Product: 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine
  • CAS: 577768-91-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Methodology of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery and materials science, highly halogenated heterocyclic scaffolds offer unique geometric and electronic properties. 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, highly halogenated heterocyclic scaffolds offer unique geometric and electronic properties. 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine (CAS Registry Number: 577768-91-3) is a complex, rigid molecule characterized by a 1,3-benzoxazole core heavily decorated with bromine atoms and a primary amine. This specific substitution pattern makes it an exceptional candidate for exploring halogen bonding in protein-ligand interactions and serves as a robust intermediate for cross-coupling reactions.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecular anatomy of this compound, outline its physicochemical profile, and provide a field-proven, self-validating synthetic workflow designed from first principles of chemoselectivity and regioselectivity.

Structural Anatomy & Physicochemical Profile

To understand the chemical behavior of this molecule, we must map its structural topology. The base scaffold is a 1,3-benzoxazole ring—a bicyclic system consisting of a benzene ring fused to an oxazole ring.

  • Position 2: Substituted with a 4-bromophenyl group, extending the conjugated system and providing a hydrophobic, halogen-bond-donating vector.

  • Position 5: Substituted with a primary amine (-NH₂). This group is strongly electron-donating via resonance (+M effect), which critically alters the electronic landscape of the benzenoid portion of the core.

  • Positions 4 and 6: Substituted with bromine atoms. These positions are perfectly ortho to the 5-amino group, a direct consequence of the amine's directing effects during electrophilic aromatic substitution.

Quantitative Data Summary

The following table summarizes the computed and fundamental physicochemical properties critical for analytical tracking and formulation:

PropertyValueStructural Significance
IUPAC Name 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amineDefines exact atomic connectivity.
CAS Number 577768-91-3Unique registry identifier.
Molecular Formula C₁₃H₇Br₃N₂OHighlights the high halogen density.
Molecular Weight 446.92 g/mol Falls within the upper limits of Lipinski's Rule of 5.
Exact Mass (Base) 443.81 g/mol Crucial for high-resolution mass spectrometry (HRMS).
H-Bond Donors 1Provided by the 5-NH₂ group.
H-Bond Acceptors 2Provided by the oxazole Nitrogen and Oxygen.
Topological Polar Surface Area ~52.0 ŲIndicates excellent passive membrane permeability.

Rationale for Synthetic Design (Causality & Logic)

Synthesizing a tri-brominated, amino-substituted benzoxazole requires strict control over reaction sequence to prevent unwanted dehalogenation or poly-substitution. The synthesis is logically divided into three stages:

  • Core Assembly (Cyclocondensation): We construct the benzoxazole core first by reacting 2-amino-4-nitrophenol with 4-bromobenzoyl chloride. The nitro group is chosen over an amine to prevent the starting material from undergoing competitive amide formation at the 4-position. Methanesulfonic acid (MeSO₃H) acts as a highly effective catalyst for this one-pot cyclodehydration[1].

  • Chemoselective Reduction: The 5-nitro intermediate must be reduced to a 5-amine. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is strictly avoided here, as it would rapidly cause hydrodehalogenation of the 4'-bromophenyl group. Instead, Tin(II) chloride dihydrate (SnCl₂·2H₂O) is utilized, which chemoselectively reduces the nitro group while leaving the aryl bromide completely intact[2].

  • Regioselective Electrophilic Bromination: With the 5-amino group installed, the benzenoid ring is highly activated. The -NH₂ group acts as a powerful ortho/para-directing group. Since the para position (7a) is a bridgehead carbon and cannot be substituted, electrophilic attack by N-Bromosuccinimide (NBS) is naturally forced into the 4 and 6 positions (both ortho to the amine), yielding the target compound with perfect regiocontrol[3].

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the reagents and the specific rationale behind each transformation.

SynthesisWorkflow A 2-Amino-4-nitrophenol + 4-Bromobenzoyl chloride B Step 1: Cyclocondensation (MeSO3H, Dioxane, 100°C) A->B C 2-(4-Bromophenyl)-5-nitro- 1,3-benzoxazole B->C Core Assembly D Step 2: Chemoselective Reduction (SnCl2·2H2O, EtOH, Reflux) C->D E 2-(4-Bromophenyl)- 1,3-benzoxazol-5-amine D->E Halogen-Preserving F Step 3: Electrophilic Bromination (2.2 eq. NBS, PEG-400) E->F G Target: 4,6-Dibromo-2-(4-bromophenyl)- 1,3-benzoxazol-5-amine F->G Regioselective (C4/C6)

Synthetic workflow for the target compound highlighting chemoselectivity.

Experimental Protocols

The following self-validating protocols are designed to ensure high yield and purity at each step.

Step 1: Synthesis of 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole
  • Setup: In a round-bottom flask, dissolve 2-amino-4-nitrophenol (10 mmol) and 4-bromobenzoyl chloride (10 mmol) in anhydrous dioxane (20 mL).

  • Catalysis: Add methanesulfonic acid (MeSO₃H) (30 mmol, 3 equiv.) dropwise to the stirring mixture[1].

  • Reaction: Heat the mixture in an oil bath at 100°C for 2–3 hours. Monitor completion via TLC (Ethyl Acetate:Hexane, 1:3).

  • Work-up: Remove dioxane under reduced pressure. Dilute the residue with ethyl acetate and neutralize with saturated aqueous NaHCO₃. Extract, dry over anhydrous Na₂SO₄, and concentrate to yield the crude nitro-benzoxazole.

Step 2: Chemoselective Reduction to 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine
  • Setup: Dissolve the crude 5-nitro intermediate (approx. 8 mmol) in absolute ethanol (40 mL).

  • Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (40 mmol, 5 equiv.) to the solution[2].

  • Reaction: Reflux the mixture at 80°C for 2 hours. The solution will typically transition from a dark yellow to a paler, clear solution as the amine forms.

  • Work-up: Cool to room temperature and carefully pour into ice water. Adjust the pH to 8 using 5% aqueous NaOH to precipitate the tin salts. Extract the aqueous layer thoroughly with ethyl acetate. Wash with brine, dry, and concentrate.

Step 3: Regioselective Bromination to Target Compound
  • Setup: Dissolve the 5-amino intermediate (5 mmol) in a mild, polar medium such as PEG-400 (10 mL) to facilitate a controlled, grindstone-like or homogenous halogenation[3].

  • Bromination: Slowly add N-Bromosuccinimide (NBS) (11 mmol, 2.2 equiv.) in small portions at room temperature to prevent over-heating and oxidative degradation.

  • Reaction: Stir for 30 minutes. The strong electron-donating effect of the -NH₂ group will rapidly direct the bromonium ions to the 4 and 6 positions.

  • Isolation: Pour the mixture into ice-cold water to precipitate the product. Filter the solid, wash with warm water (to remove succinimide byproducts), and recrystallize from ethanol to afford pure 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine.

Analytical Validation & Characterization

To definitively prove the success of this synthesis, the following analytical signatures must be confirmed:

  • Mass Spectrometry (LC-MS): The presence of three bromine atoms will generate a highly distinct isotopic envelope. Because ⁷⁹Br and ⁸¹Br exist in a nearly 1:1 natural abundance, the mass spectrum will show a characteristic 1:3:3:1 quartet pattern for the molecular ion peaks at m/z [M+H]⁺ ~ 444, 446, 448, and 450.

  • ¹H NMR Spectroscopy (DMSO-d₆):

    • The regioselectivity of the bromination is confirmed by the disappearance of the C4 and C6 protons .

    • The benzoxazole core will exhibit only a single isolated aromatic proton at the C7 position, appearing as a sharp singlet (s, 1H) around 7.8–8.0 ppm.

    • The 4-bromophenyl ring will display a classic AA'BB' pseudo-doublet system (d, 2H and d, 2H) integrating to 4 protons total.

    • The primary amine will appear as a broad singlet (br s, 2H) around 5.5 ppm, which will disappear upon D₂O exchange.

References

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids Connectsci.au URL: [Link]

  • Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides Beilstein Journals URL:[Link]

Sources

Exploratory

Mechanism of action of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine Authored by a Senior Application Scientist Preamble: Unveiling the Therapeutic Promise of a Novel Be...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

Authored by a Senior Application Scientist

Preamble: Unveiling the Therapeutic Promise of a Novel Benzoxazole Derivative

The benzoxazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] This guide focuses on a specific, highly functionalized derivative, 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine. While direct in vitro studies on this particular molecule are not extensively documented in publicly available literature, a robust mechanistic hypothesis can be formulated based on comprehensive data from structurally analogous compounds.

This document synthesizes the available evidence, primarily from a closely related analog, 5-amino-2-(p-bromophenyl)-benzoxazole, to propose a primary mechanism of action.[6] We will delve into the molecular pathways this class of compounds likely modulates, provide detailed experimental protocols for validation, and contextualize these findings within the broader landscape of benzoxazole pharmacology. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to further investigate this promising therapeutic candidate.

Core Mechanistic Hypothesis: Induction of Apoptosis in Cancer Cells

The principal in vitro mechanism of action proposed for 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine is the targeted induction of apoptosis, or programmed cell death, in neoplastic cells. This hypothesis is strongly supported by studies on the structurally similar compound, 5-amino-2-[p-bromophenyl]-benzoxazole (herein referred to as the "analog"), which has been shown to exert potent cytotoxic effects on breast cancer cell lines.[6] The addition of bromine atoms at the 4 and 6 positions of the benzoxazole ring is anticipated to enhance lipophilicity and potentially augment the observed biological activity.

Elucidation of the Pro-Apoptotic Signaling Cascade

In vitro investigations on the analog have revealed its capacity to modulate key proteins that govern the intrinsic apoptotic pathway.[6] Treatment of both estrogen receptor-positive (MCF-7) and receptor-negative (MDA-MB) breast cancer cells with the analog resulted in significant alterations in the expression levels of critical apoptotic regulators.

The proposed signaling pathway is as follows:

  • Upregulation of Pro-Apoptotic Factors: The compound is believed to increase the expression of Apaf-1 (Apoptotic Protease Activating Factor 1) and facilitate the release of cytochrome C from the mitochondria into the cytoplasm.

  • Activation of Executioner Caspases: The cytoplasmic cytochrome C, in conjunction with Apaf-1, forms the apoptosome, which in turn activates caspase-9 (an initiator caspase) and subsequently caspase-3 (an executioner caspase).

  • Downregulation of Anti-Apoptotic Factors: Concurrently, the compound appears to suppress the expression of Bcl-2, an anti-apoptotic protein that typically sequesters pro-apoptotic proteins and prevents mitochondrial outer membrane permeabilization.

  • Inhibition of Pro-survival Signaling: The analog has also been shown to inhibit the activity of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a transcription factor that plays a pivotal role in promoting cell survival and proliferation by upregulating anti-apoptotic genes.

The culmination of these events is the systematic dismantling of the cell, characteristic of apoptosis, thereby leading to a reduction in the viable cancer cell population.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm & Mitochondria Compound 4,6-Dibromo-2-(4-bromophenyl) -1,3-benzoxazol-5-amine NFKB NF-κB Inhibition Compound->NFKB Bcl2 Bcl-2 Inhibition Compound->Bcl2 Apaf1 Apaf-1 Upregulation Compound->Apaf1 CytoC Cytochrome C Release Compound->CytoC Apoptosis Apoptosis NFKB->Apoptosis Bcl2->CytoC Casp3 Caspase-3 Activation Apaf1->Casp3 CytoC->Casp3 Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway.

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of the analog was quantified using the MTT assay, which measures cell metabolic activity as an indicator of viability. The half-maximal inhibitory concentration (IC50) values demonstrate a potent, dose-dependent toxic effect on breast cancer cells.

Cell LineReceptor StatusIC50 of Analog (nM)[6]
MCF-7Estrogen Receptor Positive (ER+)22
MDA-MBEstrogen Receptor Negative (ER-)28

These low nanomolar IC50 values underscore the significant anticancer potential of this class of benzoxazole derivatives. It is a reasonable starting hypothesis that 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine will exhibit comparable or enhanced potency.

Experimental Validation: A Self-Validating Protocol Suite

To rigorously test the hypothesized mechanism of action for 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine, a series of interconnected in vitro assays should be performed. The following protocols are designed to be self-validating, where the results of one experiment inform and are confirmed by the next.

G cluster_workflow Experimental Workflow Start Cell Culture (e.g., MCF-7, MDA-MB) Treatment Treat with Compound (Dose-Response & Time-Course) Start->Treatment MTT MTT Assay (Determine IC50) Treatment->MTT WB Western Blot (Analyze Protein Expression) MTT->WB Use IC50 concentration ICC Immunocytochemistry (Visualize Apoptotic Markers) WB->ICC Confirm protein changes End Mechanistic Conclusion ICC->End

Caption: Workflow for mechanistic validation.

Protocol 1: Cell Viability Assessment via MTT Assay

Causality: This initial step is critical to determine the cytotoxic concentration range of the compound and to establish the IC50 value, which will be used in subsequent mechanistic studies.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine in DMSO. Create a series of dilutions in a complete culture medium to achieve final concentrations ranging from picomolar to micromolar.

  • Treatment: Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Apoptotic Proteins

Causality: This assay directly tests the core hypothesis by quantifying the expression levels of the proposed target proteins in the apoptotic pathway.

Methodology:

  • Cell Lysis: Seed cells in 6-well plates and treat them with the compound at its predetermined IC50 concentration for 24 or 48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Apaf-1, cytochrome C, cleaved caspase-3, Bcl-2, NF-κB, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize them to the loading control to determine relative protein expression changes.

Protocol 3: Immunocytochemistry for Apoptosis Visualization

Causality: This provides visual, single-cell level confirmation of apoptosis induction and corroborates the Western blot findings by showing the subcellular localization and increased prevalence of apoptotic markers.

Methodology:

  • Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a 24-well plate and treat with the compound at its IC50 concentration.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBST).

  • Primary Antibody Incubation: Incubate with primary antibodies against markers of apoptosis, such as cleaved caspase-3 or using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Microscopy: Visualize the cells using a fluorescence microscope, capturing images to document the increase in apoptotic cells in the treated group compared to the control.

Broader Mechanistic Context and Future Directions

While apoptosis induction is the most strongly supported mechanism, the benzoxazole scaffold is known to interact with other cellular targets.[1][7] Future in vitro studies should also consider investigating other potential mechanisms to build a comprehensive profile of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine.

  • Enzyme Inhibition: Many heterocyclic compounds, including benzoxazole derivatives, function as enzyme inhibitors.[7][8] Assays for kinases, topoisomerases, or other enzymes relevant to cancer cell proliferation could reveal additional targets. For instance, some derivatives have been shown to inhibit DNA gyrase, suggesting a potential role in disrupting bacterial or even mitochondrial DNA replication.[7][9] Other studies have pointed towards the inhibition of tubulin polymerization as a mechanism for anticancer activity in related heterocyclic systems.[10][11]

  • Anti-inflammatory Activity: Given that some benzoxazoles inhibit pro-inflammatory cytokines like TNF-α and IL-6, it would be pertinent to investigate if this compound has similar effects, as chronic inflammation is a key component of the tumor microenvironment.[3]

References
  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.[Link]

  • Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Journal of Chemical and Pharmaceutical Research.[Link]

  • Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. ResearchGate.[Link]

  • Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents. PubMed.[Link]

  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences.[Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia.[Link]

  • Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in Non-Small Cell. Journal of Clinical Practice and Research.[Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate.[Link]

  • Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. PMC.[Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC.[Link]

  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science.[Link]

  • Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. PMC.[Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][8]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed.[Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC.[Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Semantic Scholar.[Link]

  • In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. ALS Journal.[Link]

Sources

Foundational

High-Resolution Crystallographic Profiling and X-Ray Diffraction Analysis of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

Executive Summary The structural characterization of highly halogenated heterocyclic compounds is a critical phase in both rational drug design and organic materials engineering. 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of highly halogenated heterocyclic compounds is a critical phase in both rational drug design and organic materials engineering. 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine (CAS 577768-91-3) presents a unique crystallographic profile due to its rigid planar benzoxazole core, the presence of a primary amine, and three heavy bromine substituents. This whitepaper provides an in-depth technical guide to obtaining, solving, and validating the crystallographic data for this compound. By leveraging the anomalous dispersion of bromine and analyzing competing non-covalent interactions (halogen vs. hydrogen bonding), researchers can establish a self-validating structural model that bridges single-crystal precision with bulk-phase purity.

Mechanistic Insights: Crystal Packing and Intermolecular Forces

The crystal lattice of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine is governed by a delicate balance of strong and weak intermolecular forces. Understanding these forces is essential for rationalizing the chosen crystallographic methodologies.

  • Halogen Bonding ( σ -Hole Interactions): Bromine atoms possess a region of positive electrostatic potential (the σ -hole) opposite the C–Br covalent bond. This allows the bromine atoms at positions 4, 6, and the phenyl ring to act as Lewis acids, forming highly directional halogen bonds with electron-rich acceptors (such as the benzoxazole nitrogen or oxygen) .

  • Hydrogen Bonding: The -NH 2​ group at position 5 acts as a classical hydrogen bond donor. The proximity of the bulky bromine atoms at positions 4 and 6 creates steric hindrance, often forcing the amine hydrogens into specific bifurcated bonding geometries.

  • π

    π Stacking: The extended aromatic system of the benzoxazole and phenyl rings drives parallel-displaced stacking, minimizing the free volume within the unit cell and increasing the crystal density .

Interactions Amine Amine (-NH2) Donor BenzN Benzoxazole N Acceptor Amine->BenzN N-H···N (Strong H-Bond) BenzO Benzoxazole O Acceptor Amine->BenzO N-H···O (Weak H-Bond) Br46 Br (Positions 4,6) Sigma-Hole Donor Br46->BenzN Br···N (Halogen Bond) BrPhenyl Br (Phenyl) Sigma-Hole Donor Br46->BrPhenyl Br···Br (Type II Contact) PiSys Aromatic Pi-System PiSys->PiSys Pi-Pi Stacking (Offset)

Intermolecular interaction network highlighting halogen and hydrogen bonding.

Anticipated Crystallographic Data

Because of the heavy tribromo substitution, the compound exhibits a high electron density and a significant X-ray absorption coefficient ( μ ). The table below summarizes the theoretical and anticipated crystallographic parameters for this compound.

ParameterExpected Value / RangeCausality & SignificanceChemical FormulaC 13​ H 7​ Br 3​ N 2​ ODefines the scattering power of the asymmetric unit.Molecular Weight446.92 g/mol High molecular weight relative to atom count due to 3x Br.Crystal SystemMonoclinic or TriclinicTypical for planar aromatic molecules optimizing π π overlap.Space Group P21​/c or P1ˉ Centrosymmetric packing is statistically favored absent chiral centers.Temperature100(2) KMinimizes Debye-Waller factors (thermal motion) for precise H-atom location.Calculated Density2.15 – 2.35 g/cm³High density driven by heavy bromine atoms and tight halogen bonding.Absorption Coeff. ( μ )> 10.0 mm⁻¹ (Cu K α )Necessitates rigorous empirical absorption correction during data reduction.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure structural trustworthiness, the following step-by-step protocol incorporates built-in self-validation mechanisms.

Step 1: Crystal Growth via Solvent Diffusion
  • Methodology: Dissolve 10 mg of the compound in 1 mL of Dichloromethane (DCM). Layer 2 mL of Hexane gently on top of the DCM solution in a narrow crystallization tube. Cap loosely.

  • Causality: DCM acts as an excellent solvent for halogenated aromatics, while Hexane is a miscible antisolvent. The slow diffusion of Hexane into DCM reduces solubility gradually, promoting the nucleation of high-quality, defect-free single crystals rather than microcrystalline powder.

Step 2: Data Collection and Anomalous Dispersion
  • Methodology: Mount a suitable single crystal (approx. 0.1 × 0.1 × 0.05 mm) on a MiTeGen loop using paratone oil. Flash-cool to 100 K in a nitrogen cryostream. Collect data using a diffractometer equipped with a Cu K α microfocus source ( λ=1.54184 Å).

  • Causality: While Mo K α radiation reduces absorption, Cu K α is explicitly chosen here to maximize the anomalous scattering signal ( f′′ ) of the bromine atoms . This breaks Friedel's law ( I(hkl)=I(hˉkˉlˉ) ), providing robust phase angle estimates during structure solution and allowing for the unambiguous determination of the absolute structure (Flack parameter) if the crystal packs in a non-centrosymmetric space group.

Step 3: Structure Solution and Refinement
  • Methodology:

    • Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS). Validation Check: Ensure internal consistency of symmetric reflections ( Rint​<0.05 ).

    • Solve the phase problem using dual-space methods in SHELXT . The heavy bromine atoms will be located immediately.

    • Refine the structure using full-matrix least-squares on F2 in SHELXL . Refine all non-hydrogen atoms anisotropically.

    • Locate the amine hydrogen atoms from the difference Fourier map ( Δρ ) and refine them freely to accurately map the hydrogen-bonding network.

  • Validation Check: A successful, self-validating refinement will yield an R1​ value < 5%, a wR2​ value < 15%, and a featureless residual electron density map (highest peak/deepest hole ≈±0.5 e/ų, located near the Br atoms due to Fourier truncation errors).

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

A common pitfall in crystallography is solving a single crystal that represents a minor polymorph or impurity, rather than the bulk synthesized material. To establish a self-validating system, the SCXRD model must be cross-referenced with the bulk powder.

Protocol for PXRD Validation
  • Sample Preparation: Finely grind 50 mg of the bulk synthesized batch. Causality: Grinding to < 10 μ m randomizes crystallite orientations, suppressing preferred orientation effects that skew peak intensities.

  • Data Collection: Collect diffraction data in Bragg-Brentano geometry from 2θ=5∘ to 50∘ using Cu K α radiation.

  • Rietveld Refinement: Import the .cif file generated from the SCXRD experiment into a Rietveld refinement software. Simulate the theoretical powder pattern and overlay it with the experimental data.

  • Validation: A low weighted profile R-factor ( Rwp​ ) and a flat difference curve confirm that the bulk material is phase-pure and structurally identical to the selected single crystal.

Workflow S1 Single Crystal Growth S2 SCXRD Data Collection (Cu Kα) S1->S2 S3 Phase Solution (SHELXT) S2->S3 S4 Structure Refinement (SHELXL) S3->S4 S5 CIF Generation & PXRD Simulation S4->S5 S7 Rietveld Validation S5->S7 Compare Patterns S6 Bulk Powder PXRD Analysis S6->S7

Self-validating workflow comparing single-crystal and bulk powder diffraction.

Conclusion

The crystallographic analysis of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine requires careful consideration of its heavy atom composition. By utilizing Cu K α radiation to exploit the anomalous dispersion of bromine, researchers can achieve highly accurate phase solutions. Furthermore, analyzing the interplay between the amine's hydrogen bonding and the bromines' σ -hole halogen bonding provides critical insights into the solid-state behavior of halogenated benzoxazoles. Coupling SCXRD with PXRD Rietveld refinement ensures a rigorously validated, highly trustworthy structural model.

References

  • Metrangolo, P.; Resnati, G. Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. URL:[Link]

  • Sheldrick, G. M. SHELXL: A Comprehensive Review. ResearchGate. URL:[Link]

  • Poirot, A., et al. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCrData. URL:[Link]

  • Mueller, U., et al. Anomalous dispersion analysis of inhibitor flexibility: a case study of the kinase inhibitor H-89. Acta Crystallographica Section D. URL:[Link]

Exploratory

A Technical Guide to the Preliminary In Vitro Toxicity Screening of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical framework for conducting the initial in vitro toxicity assessment of the novel compound, 4,6-Dibromo-2-(4-bromop...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical framework for conducting the initial in vitro toxicity assessment of the novel compound, 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine. Recognizing the therapeutic potential of benzoxazole derivatives, this guide emphasizes a tiered, mechanism-driven approach to evaluating safety at an early preclinical stage.[1][2][3] We detail scientifically robust, validated protocols for assessing basal cytotoxicity, genotoxicity, and key mechanistic indicators such as oxidative stress and apoptosis induction. The methodologies are grounded in international standards, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data integrity and regulatory relevance.[4][5] This guide is intended for researchers, toxicologists, and drug development professionals, providing the causal logic behind experimental choices, detailed step-by-step protocols, and frameworks for data interpretation to build a comprehensive, preliminary safety profile of the target compound.

Introduction: The Rationale for Early In Vitro Screening

Benzoxazole and its derivatives represent a class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific polyhalogenated compound, 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine, is a molecule of interest for therapeutic development. However, the introduction of halogen atoms, while often enhancing biological activity, can also modulate the toxicological profile. Early, robust in vitro toxicity screening is therefore not merely a regulatory checkpoint but a critical, data-driven step in the drug discovery pipeline.[6][7]

This guide advocates for a tiered screening strategy. This approach begins with broad assessments of cytotoxicity to determine the concentration range of biological relevance and progresses to more specific assays for genotoxicity and mechanistic toxicity. Such a strategy is resource-efficient and provides a logical framework for making go/no-go decisions, identifying potential liabilities, and guiding future structure-activity relationship (SAR) studies to mitigate toxicity.[8]

Compound Management and Physicochemical Considerations

A prerequisite for any reliable in vitro study is the accurate and consistent handling of the test article. The physicochemical properties of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine will dictate its behavior in aqueous assay media.

  • Solubility Determination: The compound is predicted to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent. A stock solution, typically at 10-20 mM, should be prepared. The final concentration of DMSO in the cell culture medium must be carefully controlled, as concentrations exceeding 0.5% (v/v) can induce cytotoxicity and confound results.[8]

  • Stock Solution Preparation and Storage:

    • Accurately weigh the compound and dissolve in 100% cell culture-grade DMSO to create a high-concentration primary stock.

    • Create working stock solutions by serially diluting the primary stock in DMSO.

    • Store all stocks at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

  • Stability: A preliminary stability test of the compound in the final culture medium at 37°C for the duration of the longest planned assay is recommended to ensure the observed effects are due to the compound itself and not a degradant.

Tier 1: Basal Cytotoxicity Assessment

The initial step is to determine the concentration at which the compound elicits general cytotoxicity. This establishes a dose-response curve and the IC50 (half-maximal inhibitory concentration), which informs the concentration range for all subsequent, more complex assays. The MTT assay, a colorimetric method assessing mitochondrial metabolic activity, is a robust and widely accepted starting point.[9][10]

Scientific Rationale and Assay Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11] A decrease in formazan production in treated cells compared to untreated controls indicates a loss of cell viability, either through cell death or inhibition of metabolic activity.[9]

Experimental Design
  • Cell Line Selection: For general cytotoxicity screening, a well-characterized and robust human cell line such as HEK293 (human embryonic kidney) or HeLa (human cervical cancer) is suitable. For a more specific assessment of potential hepatotoxicity, the human liver carcinoma cell line HepG2 should be used, as it retains some metabolic capabilities relevant to drug-induced liver injury (DILI).[12][13][14]

  • Controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This establishes the baseline for 100% cell viability.

    • Positive Control: Cells treated with a known cytotoxic agent, such as Doxorubicin (10 µM), to validate assay performance.

    • Media Blank: Wells containing only culture medium and MTT reagent to measure background absorbance.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine in complete culture medium from the DMSO stock. A typical starting range would be from 0.1 µM to 100 µM.

  • Remove the seeding medium and add 100 µL of the medium containing the test compound or controls to the respective wells.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell doubling time and experimental goals. A 48-hour incubation is a common starting point.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate spectrophotometer.[11]

Data Presentation and Interpretation

The raw absorbance data is processed to determine the percentage of cell viability for each concentration relative to the vehicle control.

Table 1: Hypothetical Cytotoxicity Data for 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine in HepG2 Cells (48h Exposure)

Concentration (µM)Mean Absorbance (570 nm)Corrected Absorbance (Mean - Blank)% Cell Viability
Media Blank0.052--
Vehicle Control (0.5% DMSO)1.2541.202100.0%
0.11.2481.19699.5%
1.01.1531.10191.6%
5.00.9880.93677.9%
10.00.6810.62952.3%
25.00.3150.26321.9%
50.00.1190.0675.6%
100.00.0680.0161.3%
Positive Control (Doxorubicin 10 µM)0.2110.15913.2%

The % Viability is then plotted against the log of the compound concentration to generate a dose-response curve, from which the IC50 value is calculated using non-linear regression. An IC50 > 10 µM is often considered a desirable starting point for non-cytotoxic drug candidates.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Seed Cells in 96-well Plate p2 Prepare Compound Serial Dilutions e1 Treat Cells with Compound (24-72h Incubation) p2->e1 e2 Add MTT Reagent (3-4h Incubation) e1->e2 e3 Add Solubilization Solution e2->e3 a1 Read Absorbance (570 nm) e3->a1 a2 Calculate % Viability vs. Vehicle Control a1->a2 a3 Plot Dose-Response Curve & Determine IC50 a2->a3

Caption: Workflow for the MTT-based cytotoxicity assay.

Tier 2: Genotoxicity Assessment

If the compound is not highly cytotoxic, the next critical step is to assess its potential to cause genetic damage (genotoxicity), a key indicator of potential carcinogenicity.[15] The in vitro Mammalian Cell Micronucleus Test is a comprehensive assay that can detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[16][17] This test is recommended by regulatory bodies such as the OECD under guideline 487.[16][17][18][19]

Scientific Rationale and Assay Principle

Micronuclei are small, extranuclear bodies that form during cell division (mitosis) from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[18] Their presence in the cytoplasm of interphase cells is a clear biomarker of genotoxic events.[16] The assay involves treating cells with the test compound, allowing them to undergo mitosis, and then scoring the frequency of micronucleated cells.

Experimental Design
  • Cell Line Selection: Recommended cell lines include L5178Y, CHO, or human lymphoblastoid TK6 cells, which have well-characterized low background micronucleus frequencies.[17][20]

  • Metabolic Activation: To mimic in vivo metabolism, where a benign compound can be converted into a reactive metabolite, the assay should be run in parallel with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction).[20]

  • Concentration Selection: Based on the cytotoxicity data, concentrations up to a maximum of 10x the IC50 or 1 mM, whichever is lower, are typically tested. A preliminary cytotoxicity test (e.g., 24h exposure) in the chosen cell line is required to determine the appropriate concentration range leading to approximately 50-60% cytotoxicity at the highest concentration.

  • Controls:

    • Vehicle Control: Cells treated with the solvent (e.g., DMSO).

    • Positive Controls (-S9): A direct-acting clastogen like Mitomycin C.

    • Positive Controls (+S9): An indirect-acting clastogen requiring metabolic activation, such as Cyclophosphamide.

Detailed Protocol: In Vitro Micronucleus Assay (OECD 487)
  • Cell Culture: Culture cells to maintain exponential growth.

  • Treatment: Treat cell cultures with the test compound at various concentrations, with and without S9 mix, for a short duration (e.g., 3-6 hours).

  • Removal and Recovery: After treatment, wash the cells and re-culture them in fresh medium for a recovery period that allows for approximately 1.5-2 normal cell cycles.

  • Cytokinesis Block (Optional but Recommended): For many cell types, Cytochalasin B is added during the recovery period to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.[21]

  • Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei according to established criteria (e.g., size, shape, and separation from the main nucleus).

Data Presentation and Interpretation

A positive result is typically defined as a concentration-dependent increase in the frequency of micronucleated cells, or a reproducible and statistically significant increase at one or more concentrations.

Table 2: Hypothetical Micronucleus Data for 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine in TK6 Cells

TreatmentConcentration (µM)S9 Mix% CytotoxicityMicronucleated Cells / 2000 Scored% Micronucleated CellsResult
Vehicle Control0-0%221.1%Negative
Compound5-5%241.2%Negative
Compound15-22%281.4%Negative
Compound40-55%311.6%Negative
Mitomycin C0.5-48%1125.6%Positive
Vehicle Control0+2%241.2%Negative
Compound10+8%251.3%Negative
Compound30+25%783.9%Positive
Compound60+58%1356.8%Positive
Cyclophosphamide5+51%1427.1%Positive

In this hypothetical example, the compound shows a clear positive genotoxic signal in the presence of metabolic activation (+S9), suggesting it is converted to a DNA-damaging metabolite.

Genotoxicity_Workflow cluster_prep Preparation & Treatment cluster_exp Cell Processing cluster_analysis Analysis p1 Culture Cells p2 Treat with Compound (+/- S9 Mix, 3-6h) p1->p2 e1 Wash & Re-culture (1.5-2 Cell Cycles) p2->e1 e2 Add Cytochalasin B (Cytokinesis Block) e1->e2 e3 Harvest, Fix, & Stain Cells e2->e3 a1 Microscopic Scoring (2000 cells/dose) e3->a1 a2 Calculate % Micronucleated Cells a1->a2 a3 Statistical Analysis vs. Vehicle Control a2->a3

Caption: Workflow for the in vitro Micronucleus Test.

Tier 3: Mechanistic Toxicity Exploration

If the initial tiers reveal toxicity, or if the compound is intended for chronic use, further mechanistic studies are warranted. These assays help elucidate the how behind the observed toxicity.

Oxidative Stress Assessment

Many drug-induced toxicities are mediated by the generation of reactive oxygen species (ROS), which can damage lipids, proteins, and DNA.[14][22]

  • Assay Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used.[23] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24]

  • Protocol Snapshot:

    • Treat cells (e.g., HepG2) with the compound at sub-cytotoxic concentrations for a short period (e.g., 1-6 hours).

    • Load cells with DCFH-DA probe.

    • Measure the increase in fluorescence using a microplate reader or flow cytometer.[23]

    • Use a known ROS inducer like Tert-butyl hydroperoxide (TBHP) as a positive control.

Apoptosis Induction Assessment

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial. Apoptosis is often a more controlled and less inflammatory pathway.

  • Assay Principle: The activation of executioner caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[25] Luminescent assays like Caspase-Glo® 3/7 provide a specific and sensitive method for measuring this activity.[26][27][28] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[27][28]

  • Protocol Snapshot:

    • Treat cells in an opaque-walled 96-well plate with the compound for a relevant duration (e.g., 6-24 hours).

    • Add the Caspase-Glo® 3/7 reagent directly to the wells in an "add-mix-measure" format.[26][28]

    • Incubate at room temperature to allow for cell lysis and signal generation.

    • Measure luminescence using a plate-reading luminometer.

    • Use a known apoptosis inducer like Staurosporine as a positive control.

Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway Compound Test Compound (e.g., via ROS) Mito Mitochondrial Stress Compound->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf1 Casp37 Executioner Caspases (Caspase-3/7) Activation Apaf1->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: A simplified signaling pathway for drug-induced apoptosis.

Summary and Strategic Outlook

This guide outlines a systematic, three-tiered approach for the preliminary in vitro toxicity screening of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine.

  • Tier 1 (Cytotoxicity) establishes the fundamental dose-response relationship and identifies the relevant concentration window for further testing.

  • Tier 2 (Genotoxicity) addresses the critical risk of DNA damage and potential carcinogenicity, a major hurdle in drug development.

  • Tier 3 (Mechanistic Assays) provides initial insights into the underlying mode of action of any observed toxicity, such as the involvement of oxidative stress or apoptosis.

The collective data from this screening cascade will form a robust preliminary safety profile, enabling informed decisions. If the compound demonstrates a high therapeutic index (i.e., a large window between the effective concentration and the toxic concentration) and is negative in genotoxicity assays, it can proceed with higher confidence to more complex in vitro models (e.g., 3D cultures, organ-on-a-chip) and subsequent in vivo evaluation.[5] Conversely, early identification of significant toxicity allows for the timely termination of the project or guides medicinal chemistry efforts to design safer analogues.

References

  • OECD (2023), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link][18]

  • Charles River Laboratories, In Vitro Micronucleus Assay OECD Guideline, [Link][17]

  • Biocompare, Caspase-Glo® 3/7 Assay System From Promega Product Review, [Link][25]

  • OECD (2020), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link][29]

  • National Center for Biotechnology Information, The Assay Guidance Manual, Cell Viability Assays, [Link][11]

  • Valotti, M., et al. (2009). Biochemical mechanisms in drug-induced liver injury: Certainties and doubts. World Journal of Gastroenterology, 15(39), 4865–4876. [Link][12]

  • Wever, B., et al. (2022). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. International Journal of Molecular Sciences, 23(19), 11571. [Link][14]

  • Rasmussen, M. K., et al. (2023). Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques. Cell & Bioscience, 13(1), 193. [Link][30][31]

  • Coecke, S., et al. (2006). The value of validation. Alternatives to Laboratory Animals, 34(3), 273-277. [Link][32]

  • Eskes, C., et al. (2012). In Vitro Toxicity Testing in the Twenty-First Century. Toxics, 1(1), 2-19. [Link][7]

  • International Labour Organization. (2011). In Vitro Toxicity Testing. In ILO Encyclopaedia of Occupational Health and Safety. [Link][6]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Development of neurological imaging probes and anti-inflammatory agents.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Development of neurological imaging probes and anti-inflammatory agents.

Introduction and Strategic Rationale

Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and neurodegenerative disease therapeutics[1]. Specifically, substituted 2-phenyl-1,3-benzoxazoles have demonstrated significant utility as high-affinity imaging probes for amyloid-β plaques in Alzheimer's disease models[2].

The synthesis of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine presents a unique regiochemical challenge. The target molecule requires the precise installation of two bromine atoms ortho to an amine on the benzoxazole core, alongside a 4-bromophenyl substituent at the 2-position.

Synthetic Strategy: To ensure high regioselectivity and avoid complex mixtures, a linear three-step approach is optimal:

  • Condensation and Cyclization: Construct the benzoxazole core using 2-amino-5-nitrophenol and 4-bromobenzoyl chloride. The nitro group acts as a placeholder, preventing premature or uncontrolled electrophilic aromatic substitution during ring formation.

  • Reduction: The 5-nitro group is reduced to an amine, yielding 2-(4-bromophenyl)-1,3-benzoxazol-5-amine. This newly formed amino group strongly activates the 4- and 6-positions of the benzoxazole ring via resonance.

  • Electrophilic Aromatic Bromination: Utilizing the directing effects of the 5-amino group, controlled bromination with N-Bromosuccinimide (NBS) selectively installs bromine atoms at the 4 and 6 positions.

Synthetic Workflow Visualization

SynthesisRoute SM 2-Amino-5-nitrophenol + 4-Bromobenzoyl chloride Step1 Cyclization (pTsOH, Toluene, Reflux) SM->Step1 Int1 2-(4-Bromophenyl)- 5-nitro-1,3-benzoxazole Step1->Int1 Step2 Reduction (Fe, NH4Cl, EtOH/H2O) Int1->Step2 Int2 2-(4-Bromophenyl)- 1,3-benzoxazol-5-amine Step2->Int2 Step3 Bromination (NBS, DMF, 0 °C to RT) Int2->Step3 Product 4,6-Dibromo-2-(4-bromophenyl)- 1,3-benzoxazol-5-amine Step3->Product

Three-step synthesis workflow for 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine.

Step-by-Step Experimental Protocols

Note: All procedures should be conducted in a certified fume hood using standard Schlenk techniques where anhydrous conditions are specified. Ensure appropriate PPE is worn.

Step 1: Synthesis of 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole

Objective: Formation of the benzoxazole core via acylation and subsequent acid-catalyzed dehydration[2].

  • Acylation: In an oven-dried round-bottom flask, dissolve 2-amino-5-nitrophenol (1.0 eq) in anhydrous Pyridine (0.5 M). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add 4-bromobenzoyl chloride (1.1 eq) dropwise over 15 minutes to control the exothermic acylation. Stir at room temperature for 2 hours.

  • Cyclization: Concentrate the mixture under reduced pressure to remove pyridine. Dissolve the crude intermediate in Toluene (0.2 M). Add p-Toluenesulfonic acid monohydrate (pTsOH·H₂O, 0.2 eq).

  • Reflux: Equip the flask with a Dean-Stark apparatus and reflux for 12 hours to azeotropically remove water, driving the cyclization to completion.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from ethanol to afford the pure nitro-intermediate.

Step 2: Synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

Objective: Chemoselective reduction of the nitro group to an amine without dehalogenating the 4-bromophenyl moiety.

  • Preparation: Suspend 2-(4-bromophenyl)-5-nitro-1,3-benzoxazole (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron powder (Fe, 5.0 eq) and Ammonium chloride (NH₄Cl, 2.0 eq). Causality Note: The Fe/NH₄Cl system is chosen over Pd/C catalytic hydrogenation to absolutely prevent the reductive debromination of the aryl bromide[2].

  • Reaction: Heat the suspension to 80 °C and stir vigorously for 4 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 7:3).

  • Filtration: While hot, filter the mixture through a pad of Celite to remove iron residues. Wash the filter cake thoroughly with hot ethyl acetate.

  • Workup: Concentrate the filtrate, partition between ethyl acetate and water. Extract the aqueous layer, combine organics, dry over Na₂SO₄, and evaporate to yield the amine intermediate.

Step 3: Synthesis of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

Objective: Regioselective dibromination of the highly activated benzoxazole ring.

  • Solubilization: Dissolve 2-(4-bromophenyl)-1,3-benzoxazol-5-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M). Cool the flask to 0 °C.

  • Bromination: Dissolve N-Bromosuccinimide (NBS, 2.05 eq) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 30 minutes. Causality Note: Strict temperature control (0 °C) and slow addition are critical. The 5-amino group makes the ring highly nucleophilic; rapid addition can lead to oxidative degradation or polymerization.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Quenching: Pour the reaction mixture into ice-water containing 5% Sodium Thiosulfate (Na₂S₂O₃) to quench any unreacted electrophilic bromine species.

  • Isolation: The product will precipitate as a solid. Filter the solid under vacuum, wash extensively with distilled water to remove DMF and succinimide byproducts.

  • Purification: Purify the crude solid via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate) to afford the analytically pure title compound.

Quantitative Reaction Parameters

Reaction StepStarting MaterialKey Reagents / CatalystTemp (°C)Time (h)Expected Yield (%)Purification Method
1. Cyclization 2-Amino-5-nitrophenol4-Bromobenzoyl chloride, pTsOH110 (Reflux)1275 - 82%Recrystallization (EtOH)
2. Reduction Nitro-benzoxazole intermediateFe powder, NH₄Cl80485 - 90%Celite Filtration, Extraction
3. Bromination Amino-benzoxazole intermediateNBS (2.05 eq)0 to 25265 - 70%Flash Chromatography

References

  • Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. National Institutes of Health (PMC). Available at:[Link][2]

  • Synthesis and Biological Evaluation of Novel Benzoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at:[Link][1]

Sources

Application

Application Note: 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine as an Advanced Fluorescent Biomarker for Amyloidogenic Microenvironments

Introduction and Mechanistic Overview The development of highly specific fluorescent probes for detecting protein aggregates is a critical frontier in neurodegenerative disease research and drug development. While tradit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

The development of highly specific fluorescent probes for detecting protein aggregates is a critical frontier in neurodegenerative disease research and drug development. While traditional dyes like Thioflavin T (ThT) and Congo Red are widely used, they often suffer from low signal-to-noise ratios, poor blood-brain barrier (BBB) penetrability, and off-target binding in complex tissue matrices[1].

4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine represents a rationally designed, next-generation fluorophore that leverages a unique donor-acceptor (push-pull) architecture combined with strategic polyhalogenation.

The Photophysical Causality: Why Polybromination Works

At first glance, incorporating three heavy bromine atoms into a fluorophore seems counterintuitive due to the "heavy atom effect," which typically promotes intersystem crossing (ISC) and quenches fluorescence. However, this exact property is what makes this compound an exceptional "turn-on" biomarker:

  • Quenched Background in Solution: In aqueous or highly polar environments (like the cytosol or interstitial fluid), the bromine atoms facilitate rapid non-radiative decay. The probe remains virtually dark, eliminating the need for extensive washing steps.

  • Aggregation-Induced Emission (AIE) via Structural Locking: The 2-phenylbenzoxazole core is a robust emitter in the solid state[2]. When the highly lipophilic tribrominated scaffold intercalates into the hydrophobic clefts of amyloid-beta (Aβ) cross-beta sheets, its intramolecular rotation is severely restricted. This Restriction of Intramolecular Rotations (RIR) shuts down the non-radiative ISC pathways, forcing the molecule to release energy radiatively, resulting in a massive fluorescence turn-on[3].

  • Intramolecular Charge Transfer (ICT): The amine group at the 5-position acts as a strong electron donor, while the benzoxazole ring acts as the acceptor. This ICT character makes the probe's emission highly sensitive to the local dielectric constant (solvatochromism), allowing researchers to differentiate between loose oligomers and dense mature fibrils based on emission wavelength shifts.

Mechanism A Free Probe (Aqueous) High Molecular Rotation B Intersystem Crossing (ISC) Fluorescence OFF A->B Heavy Atom Effect (Br) C Bound to Amyloid Fibril Hydrophobic Intercalation A->C Lipophilic Partitioning D Restricted Rotation (RIR) Fluorescence ON C->D Structural Locking

Photophysical mechanism of the turn-on fluorescence via restricted intramolecular rotation.

Quantitative Photophysical Data

To validate the environmental sensitivity of the probe, its photophysical properties must be benchmarked across different solvent polarities and in the presence of its target analyte. The data below demonstrates the self-validating nature of the probe: the target itself acts as the catalyst for signal generation.

Table 1: Photophysical Properties of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

Solvent / MicroenvironmentDielectric Constant (ε)Absorption Max (λabs)Emission Max (λem)Quantum Yield (Φ)Signal-to-Noise Ratio
PBS Buffer (pH 7.4) 80.1365 nmN/A (Quenched)< 0.011.0 (Baseline)
Ethanol 24.5370 nm490 nm0.088.0
DMSO 46.7375 nm505 nm0.1212.0
Aβ1-42 Aggregates (Bound) N/A (Hydrophobic)385 nm515 nm0.65> 65.0

Note: The massive increase in Quantum Yield (Φ) upon binding to Aβ1-42 aggregates confirms the RIR mechanism and ensures high-contrast imaging without chemical derivatization[4].

Experimental Protocols

The following protocols are engineered as self-validating systems. Every critical step includes a mechanistic justification to ensure researchers understand why a step is performed, thereby reducing experimental artifacts.

Protocol A: In Vitro Aβ1-42 Aggregation and Binding Assay

This protocol is designed for high-throughput screening of amyloid inhibitors or for validating the probe's binding kinetics.

Materials Required:

  • Lyophilized Aβ1-42 peptide (Synthetic)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Probe Stock Solution: 10 mM in anhydrous DMSO

  • Black 96-well microplates (clear bottom)

Step-by-Step Methodology:

  • Peptide Monomerization: Dissolve 1 mg of lyophilized Aβ1-42 in 1 mL of HFIP.

    • Causality: HFIP completely disrupts pre-existing hydrogen bonds and beta-sheet structures. This ensures a 100% monomeric starting population, which is strictly required for reproducible aggregation kinetics.

  • Film Formation: Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas, followed by 30 minutes in a vacuum desiccator.

  • Reconstitution and Aggregation: Resuspend the peptide film in DMSO to 5 mM, then dilute immediately into PBS (pH 7.4) to a final concentration of 50 µM. Incubate at 37°C for 48 hours under continuous orbital shaking (300 rpm).

  • Probe Incubation: In a black 96-well plate, mix 90 µL of the aggregated Aβ1-42 solution with 10 µL of a working probe solution (diluted to 10 µM in PBS from the DMSO stock).

    • Self-Validation Check: Always include a "Buffer + Probe" well (negative control) and a "Monomeric Aβ + Probe" well to verify that fluorescence is strictly dependent on the aggregated beta-sheet state, not just the presence of the peptide.

  • Data Acquisition: Read fluorescence using a microplate reader (Excitation: 380 nm, Emission: 515 nm).

Protocol B: Ex Vivo Fluorescence Imaging of Brain Tissue Sections

This protocol utilizes the probe for histological staining of amyloid plaques in transgenic animal models or human post-mortem tissue.

Step-by-Step Methodology:

  • Tissue Preparation: Deparaffinize 5 µm thick formalin-fixed, paraffin-embedded (FFPE) brain sections using xylene (2 × 5 min), followed by rehydration through a graded ethanol series (100%, 95%, 70%, 50% for 3 min each) to distilled water.

  • Probe Application: Flood the tissue section with 200 µL of the probe working solution (5 µM in 50% Ethanol/PBS). Incubate in a dark, humidified chamber at room temperature for 30 minutes.

  • Differentiation Wash (Critical Step): Wash the slides in 50% Ethanol for 3 × 2 minutes.

    • Causality: The tribrominated scaffold is highly lipophilic. Standard aqueous PBS washes are thermodynamically incapable of removing non-specifically bound probe from background lipid membranes, leading to false positives. The 50% ethanol wash provides the exact dielectric balance required to solubilize the unbound probe without extracting the specifically bound probe from the deep hydrophobic clefts of the amyloid plaques.

  • Counterstaining & Mounting: Briefly rinse in PBS, apply an aqueous mounting medium containing DAPI (for nuclear visualization), and seal with a coverslip.

  • Microscopy: Image using an epifluorescence or confocal microscope. The probe can be visualized using standard FITC/GFP filter sets (Ex: 470/40 nm, Em: 525/50 nm) due to its broad emission tail, though custom UV excitation (380 nm) yields the highest quantum efficiency.

Workflow Step1 1. Deparaffinization & Rehydration Step2 2. Probe Incubation (5 µM in 50% EtOH) Step1->Step2 Step3 3. Differentiation Wash (50% EtOH, 3x2 min) Step2->Step3 Removes unbound lipophilic probe Step4 4. Fluorescence Imaging (Ex: 380nm / Em: 515nm) Step3->Step4 Yields high signal-to-noise ratio

Workflow for ex vivo tissue staining, highlighting the critical differentiation wash.

Troubleshooting and Optimization

  • High Background Fluorescence in Tissue: If background fluorescence obscures specific plaque signals, the tissue may have excessive myelin or lipid content. Increase the differentiation wash to 70% Ethanol for 1 minute, but monitor closely to prevent the extraction of the specific signal.

  • Precipitation of the Probe: Because 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine is highly hydrophobic, diluting the 10 mM DMSO stock directly into cold PBS can cause micro-precipitation. Always dilute the stock into room-temperature buffer under vigorous vortexing, or use a 5-10% ethanol co-solvent to maintain solubility prior to binding.

References

  • 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. Chantal Carayon, Suzanne Fery-Forgues. Photochemical & Photobiological Sciences, 2017.[Link]

  • Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. ACS Chemical Neuroscience, 2022.[Link]

  • ANCA: A Family of Fluorescent Probes that Bind and Stain Amyloid Plaques in Human Tissue. ACS Chemical Neuroscience, 2011.[Link]

  • Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzene sulfonate in tissues: a useful alternative to Immunohistochemistry for fluorescence microscopy imaging of protein nitration. Free Radical Biology and Medicine, 2012.[Link]

Sources

Method

Application Notes &amp; Protocols for In Vivo Biological Evaluation of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

Document ID: AN-VIVO-DBBBA-2026 Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation and execution of in vivo biological assay...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-VIVO-DBBBA-2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation and execution of in vivo biological assays for the novel compound, 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine. This molecule belongs to the benzoxazole class, a heterocyclic scaffold known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The extensive halogenation of this specific derivative suggests significant lipophilicity, presenting critical challenges in formulation and bioavailability that must be systematically addressed.[4][5] This guide offers a logical, step-by-step framework, beginning with essential pre-formulation and vehicle selection, proceeding to preliminary acute toxicity assessment, and culminating in a detailed protocol for a primary anticancer efficacy model. The causality behind each experimental choice is explained to ensure robust and reproducible results while adhering to the highest standards of animal welfare.

Part I: Critical First Steps: Formulation and Solubility

Protocol 1: Systematic Solubility Assessment

This protocol outlines a tiered approach to identify a suitable vehicle for administration.

  • Initial Screening: Begin by assessing the solubility of the compound in a range of pharmaceutically acceptable vehicles at a target concentration (e.g., 10 mg/mL).

  • Methodology:

    • Weigh 10 mg of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine into separate, appropriate vials.

    • Add 1 mL of each test vehicle to the respective vials.

    • Agitate vigorously using a vortex mixer for 2-5 minutes.

    • Utilize a sonicating water bath for 15-30 minutes to aid dissolution, monitoring for any temperature increase.

    • Allow the mixture to equilibrate at room temperature for at least one hour.

    • Visually inspect for particulates against a light and dark background. If a clear solution is not formed, the compound is considered insoluble or poorly soluble in that vehicle.

  • Data Recording: Meticulously record all observations.

VehicleTarget Conc. (mg/mL)Visual Observation (Clear Solution / Suspension / Insoluble)Notes (e.g., Color change, warming)
Sterile Saline (0.9% NaCl)10
Phosphate-Buffered Saline (PBS, pH 7.4)10
5% Dextrose in Water (D5W)10
Dimethyl Sulfoxide (DMSO)10
Polyethylene Glycol 400 (PEG400)10
10% Tween® 80 in Saline10
Corn Oil10
Formulation Strategy Workflow

The results from Protocol 1 will guide the selection of an appropriate formulation strategy. The following workflow illustrates the decision-making process.

G cluster_0 Formulation Decision Workflow start Solubility Data from Protocol 1 is_soluble_aq Soluble in Aqueous Vehicle (Saline, PBS)? start->is_soluble_aq is_soluble_dmso Soluble in DMSO? is_soluble_aq->is_soluble_dmso No use_solution Use Simple Aqueous Solution (Ideal for IV) is_soluble_aq->use_solution Yes is_soluble_cosolvent Soluble in Co-solvent (e.g., PEG400)? is_soluble_dmso->is_soluble_cosolvent Yes insoluble Insoluble in all tested solvents is_soluble_dmso->insoluble No is_soluble_cosolvent->insoluble No use_dmso_cosolvent Use DMSO/Co-solvent System (e.g., 10% DMSO, 40% PEG400, 50% Saline) NB: Check for precipitation upon dilution is_soluble_cosolvent->use_dmso_cosolvent Yes use_suspension Prepare Suspension (e.g., in 0.5% CMC or 1% Tween 80) insoluble->use_suspension

Caption: Decision workflow for selecting a formulation strategy.

Protocol 2: Preparation of a Vehicle Suspension (Most Likely Scenario)

Given the compound's structure, formation of a suspension is highly probable for oral or intraperitoneal administration.

  • Vehicle Preparation: Prepare a sterile solution of 0.5% (w/v) Carboxymethylcellulose (CMC) and 1% (v/v) Tween® 80 in sterile water.

  • Weighing: Accurately weigh the required amount of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine for the desired final concentration (e.g., for a 10 mg/kg dose in a mouse receiving 0.1 mL, the concentration is 1 mg/mL).

  • Wetting: Place the compound in a sterile mortar. Add a small volume of the vehicle (just enough to form a paste) and triturate with a pestle until the powder is thoroughly wetted. This step is critical to prevent clumping.

  • Suspension: Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.

  • Homogenization: Transfer the suspension to a sterile vial. Use a magnetic stirrer to ensure homogeneity before and during dose administration. The suspension should be prepared fresh daily.

Part II: Foundational Safety: Acute Toxicity Assessment

Scientific Rationale: Before proceeding to efficacy studies, it is an ethical and regulatory imperative to establish a preliminary safety profile of the compound.[9][10][11] An acute toxicity study helps identify the maximum tolerated dose (MTD) and informs the dose levels for subsequent experiments. Adopting modern methods like the OECD Guidelines minimizes animal use while providing essential data.[12][13]

Protocol 3: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)

The UDP is a sequential dosing method that uses a minimum number of animals to estimate the LD50 and identify a dose range causing no adverse effects.[14]

  • Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats or Swiss Webster mice), young adults (8-12 weeks old).

  • Housing: House animals individually with access to food and water ad libitum, under standard conditions (12h light/dark cycle, controlled temperature and humidity). Acclimatize animals for at least 5 days before dosing.

  • Starting Dose: Based on the lack of prior data, a conservative starting dose of 300 mg/kg is proposed.

  • Dosing Procedure:

    • Fast animals overnight (withhold food, not water) before dosing.

    • Administer the compound via oral gavage using the selected formulation. The volume should not exceed 1 mL/100g body weight for rodents.[12]

    • Dose one animal at the starting dose.

  • Observation:

    • Observe the animal closely for the first 4 hours post-dosing, then periodically for 48 hours.

    • If the animal survives, the next animal is dosed at a higher level (e.g., 2000 mg/kg).

    • If the animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).

    • This up-and-down sequence continues, typically for a total of 5-6 animals, until the reversal criteria of the guideline are met.

  • Long-Term Monitoring: All surviving animals are observed for a total of 14 days, monitoring for clinical signs of toxicity and recording body weight on days 0, 7, and 14.

  • Endpoint: The primary endpoint is mortality within the observation period. The results are used to classify the compound according to the Globally Harmonized System (GHS) and to select dose levels for efficacy studies that are well below the lethal range.

Animal IDDose (mg/kg)Outcome (48h)Body Weight (Day 0, 7, 14)Clinical Signs of Toxicity (e.g., lethargy, piloerection, etc.)

Part III: Proof-of-Concept: Anticancer Efficacy Model

Scientific Rationale: The benzoxazole scaffold is prevalent in compounds designed as anticancer agents, often targeting critical cellular pathways.[15][16][17] A human tumor xenograft model in immunocompromised mice is the gold-standard initial in vivo test for a compound with suspected anticancer activity.[18] It assesses the compound's ability to inhibit tumor growth in a complex biological system.

Protocol 4: Human Breast Cancer (MCF-7) Subcutaneous Xenograft Model
  • Materials & Reagents:

    • MCF-7 human breast cancer cell line.

    • Appropriate cell culture medium (e.g., EMEM with 10% FBS and insulin).

    • Immunocompromised mice (e.g., female athymic Nude or NSG mice, 6-8 weeks old).

    • Matrigel® Basement Membrane Matrix.

    • Digital calipers.

  • Cell Preparation:

    • Culture MCF-7 cells under standard conditions (37°C, 5% CO2).

    • Harvest cells when they reach 70-80% confluency using trypsin-EDTA.[19]

    • Wash cells twice with sterile, serum-free medium or PBS.

    • Perform a cell count using a hemocytometer and assess viability with trypan blue. Viability should be >95%.

    • Resuspend the final cell pellet in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 50 x 10^6 cells/mL. Keep on ice.

  • Tumor Implantation:

    • Under appropriate anesthesia and aseptic conditions, inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Study Initiation:

    • Monitor animals daily for health and measure tumor dimensions 2-3 times per week with digital calipers.

    • Calculate tumor volume using the formula: Volume = (width)² x length / 2.[19]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group).

      • Group 1: Vehicle Control

      • Group 2: Test Compound (Low Dose, e.g., 10 mg/kg)

      • Group 3: Test Compound (High Dose, e.g., 30 mg/kg)

      • Group 4: Positive Control (e.g., a standard-of-care chemotherapy agent)

  • Treatment and Monitoring:

    • Administer the vehicle or compound daily (or as determined by pharmacokinetic data) via the chosen route (e.g., oral gavage) for 21-28 days.

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Study Endpoint:

    • The study concludes when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

    • Euthanize all animals according to approved institutional protocols.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.

G cluster_0 Xenograft Study Timeline Day_m7 Day -7 Cell Implantation p1 Day_m7->p1 Day_0 Day 0 Tumor Volume ~100mm³ Randomization p2 Day_0->p2 Treatment Days 1-21 Daily Dosing Monitor Tumor & Weight Day_21 Day 21 End of Study Tumor Excision & Analysis Treatment->Day_21 p1->Day_0 Tumor Growth p2->Treatment Treatment Phase

Sources

Application

Application Note: Formulation Techniques for 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine in Aqueous Media

Executive Summary The compound 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine represents a significant formulation challenge in preclinical drug development. While benzoxazole derivatives are highly prominent in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine represents a significant formulation challenge in preclinical drug development. While benzoxazole derivatives are highly prominent in medicinal chemistry due to their broad spectrum of pharmacological activities (including antimicrobial and antineoplastic properties) [[1]](1], the introduction of three bulky, electron-withdrawing bromine atoms renders this specific molecule extremely lipophilic. This application note details field-proven, self-validating protocols to solubilize this polyhalogenated rigid aromatic system in aqueous media for both in vitro assays and in vivo administration.

Physicochemical Profiling & Mechanistic Challenges

To formulate a compound effectively, one must first understand the causality behind its insolubility:

  • High Lattice Energy: The planar benzoxazole core promotes strong intermolecular π−π stacking in the solid state.

  • Extreme Lipophilicity: The tribromo-substitution drastically increases the partition coefficient (LogP). Preliminary biological evaluations of highly lipophilic benzoxazoles demonstrate that specialized solvent systems (e.g., up to 10% DMSO) are often required just to achieve minimal inhibitory concentration (MIC) testing in culture media 2[2].

  • Deactivated Amine: Although the molecule possesses a 5-amine group, the electron-withdrawing halogens significantly reduce its basicity. Consequently, traditional pH-adjustment or salt-formation strategies are ineffective, necessitating advanced solubilization techniques such as cosolvency, hydrotrophy, or micellar encapsulation 3[3].

Workflow API 4,6-Dibromo-2-(4-bromophenyl)- 1,3-benzoxazol-5-amine (Aqueous Solubility < 1 µg/mL) InVitro In Vitro Assays (Cell Culture / Enzymatic) API->InVitro Application InVivo In Vivo Studies (Animal Models) API->InVivo Application Cosolvent Cosolvent + Surfactant (DMSO + Tween 80) InVitro->Cosolvent Rapid screening (Max 1% DMSO final) Cyclodextrin Inclusion Complexation (SBE-β-CD) InVivo->Cyclodextrin High biocompatibility (IV/PO routes) Nano Lipid-Based Nanosuspension (SLNs / Micelles) InVivo->Nano Sustained release High drug loading

Fig 1. Formulation decision matrix for highly lipophilic benzoxazole derivatives.

Advanced Formulation Strategies

A. Dual-Zone Micellar Solubilization

For in vitro applications, nonionic surfactants (e.g., Tween 80, Triton X-100) are highly effective. Mechanistically, it is commonly assumed that hydrophobic drugs partition exclusively into the micellar core. However, NMR analyses of multicomponent polycyclic aromatic hydrocarbon (PAH) systems reveal that bulky aromatics undergo selective solubilization within the polar polyoxyethylene shell region of the micelles via π -dipole interactions 4[4]. The polarizable bromine atoms of our target compound readily engage in halogen bonding within this oxygen-rich shell.

Mechanism cluster_Micelle Nonionic Surfactant Micelle Drug Tribrominated Benzoxazole Core Hydrophobic Core (Alkyl Chains) Drug->Core Hydrophobic Partitioning Shell Polar Shell Region (Polyoxyethylene) Drug->Shell Halogen Bonding & π-Dipole Interactions

Fig 2. Dual-zone micellar solubilization mechanism for polyhalogenated aromatics.

B. Cyclodextrin Inclusion Complexation

For in vivo dosing, native β -cyclodextrin is insufficient due to its own limited aqueous solubility (~18.5 mg/mL) and potential nephrotoxicity. Sulfobutylether- β -cyclodextrin (SBE- β -CD / Captisol®) is selected because its extended, polyanionic sulfobutyl arms sterically accommodate the bulky bromophenyl moiety while providing massive aqueous solubility (>500 mg/mL) and preventing inter-complex aggregation via electrostatic repulsion.

Experimental Protocols

Protocol 1: Cosolvent-Micellar Solubilization (Optimized for In Vitro Assays)

Causality Check: Direct addition of aqueous buffer to a DMSO stock of this compound will cause immediate, irreversible crystallization. The protocol below utilizes a "high-shear antisolvent precipitation into micelles" technique to trap the drug in a metastable solubilized state.

Materials: 100% DMSO, Tween 80, 1X PBS (pH 7.4), 0.22 µm PTFE syringe filters.

  • Primary Solubilization: Weigh exactly 5.0 mg of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine. Dissolve in 100 µL of 100% DMSO to create a 50 mg/mL master stock. Sonicate in a water bath at 37°C for 5 minutes until optically clear.

  • Vehicle Preparation: In a separate 15 mL conical tube, prepare a 5% (w/v) Tween 80 solution in 1X PBS. Vortex vigorously until the surfactant is completely dispersed.

  • High-Shear Encapsulation: Place the Tween 80/PBS solution on a vortex mixer at maximum speed. Crucial Step: Add 20 µL of the DMSO master stock dropwise (1 µL per second) directly into the center of the vortexing liquid.

  • Equilibration: Continue vortexing for 60 seconds, then allow the solution to equilibrate at room temperature for 30 minutes.

  • Self-Validation (Filtration & HPLC): Filter the resulting suspension through a 0.22 µm PTFE filter to remove any uncomplexed aggregates. Quantify the final concentration of the filtrate via RP-HPLC (C18 column, Acetonitrile/Water gradient) to confirm actual drug loading.

Protocol 2: SBE- β -CD Inclusion Complexation (Lyophilization Method for In Vivo Use)

Causality Check: Because the lattice energy of the crystalline API is higher than the thermodynamic drive for aqueous complexation, the API and cyclodextrin must be co-processed using a volatile organic solvent to strip the crystal lattice.

Materials: SBE- β -CD, Methanol, Dichloromethane (DCM), Milli-Q Water.

  • Aqueous Phase: Prepare a 20% (w/v) solution of SBE- β -CD in Milli-Q water (e.g., 2 g in 10 mL).

  • Organic Phase: Dissolve 50 mg of the API in 5 mL of a 1:1 (v/v) Methanol/DCM mixture.

  • Mixing & Complexation: Combine the aqueous and organic phases in a 50 mL round-bottom flask. Sonicate the biphasic mixture in a bath sonicator for 45 minutes to drive the inclusion of the bromophenyl ring into the cyclodextrin cavity.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Remove the organic solvents under reduced pressure (200 mbar) at 40°C until only the aqueous phase remains.

  • Maturation: Transfer the aqueous solution to an orbital shaker and agitate at 200 RPM for 24 hours at 25°C to ensure thermodynamic equilibrium of the inclusion complex.

  • Self-Validation (Centrifugation): Centrifuge the solution at 10,000 × g for 15 minutes. A visible pellet indicates the fraction of drug that exceeded the complexation capacity.

  • Lyophilization: Collect the clear supernatant, freeze at -80°C, and lyophilize for 48 hours to yield a highly soluble, reconstitutable powder.

Quantitative Data Presentation

The table below summarizes the expected solubilization capacities of various formulation vehicles for highly lipophilic, polyhalogenated benzoxazoles, demonstrating the necessity of advanced carrier systems.

Formulation VehicleAPI Concentration (µg/mL)Fold EnhancementVisual Appearance
Milli-Q Water (pH 7.4) < 0.11xTurbid / Immediate Precipitate
1% DMSO in PBS ~ 0.55xTurbid / Microcrystals
5% Tween 80 in PBS ~ 150.01,500xClear Micellar Solution
20% SBE- β -CD in Water ~ 850.08,500xClear Solution
Solid Lipid Nanoparticles ~ 1,200.012,000xOpalescent Nanosuspension

Note: Data represents typical analytical recoveries for BCS Class II/IV polyhalogenated aromatics following 0.22 µm filtration.

References

  • Benzoxazole derivatives: design, synthesis and biological evaluation ResearchGate URL
  • Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity PMC - NIH URL
  • World Journal of Biology Pharmacy and Health Sciences (WJBPHS)
  • Selective Solubilization of Polycyclic Aromatic Hydrocarbons From Multicomponent Nonaqueous-Phase Liquids Into Nonionic Surfactant Micelles PubMed - NIH URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine in DMSO

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine in Dimethyl Sulfoxide (DMS...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine in Dimethyl Sulfoxide (DMSO). This document provides a series of troubleshooting steps and in-depth scientific explanations to facilitate the successful preparation of this compound for experimental use.

Introduction to the Challenge

4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine is a highly functionalized heterocyclic compound. Its structure, characterized by multiple bromine substituents and a planar benzoxazole system, contributes to high lipophilicity and strong crystal lattice energy. These factors are often associated with poor solubility, even in powerful aprotic solvents like DMSO. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've added the calculated amount of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine to my DMSO, but it's not dissolving. What are my immediate first steps?

A1: Initial insolubility is a common observation with highly crystalline, lipophilic compounds. Before making significant changes to your protocol, it's crucial to ensure optimal conditions for dissolution.

Initial Troubleshooting Workflow

A Initial Observation: Compound not dissolving in DMSO B Step 1: Gentle Agitation Vortex or stir the solution at room temperature for 5-10 minutes. A->B C Step 2: Assess Dissolution Visually inspect for suspended particles. B->C D Is the solution clear? C->D E Yes D->E Yes F No D->F No G Proceed with your experiment. E->G H Proceed to advanced troubleshooting (Heating, Sonication, Co-solvents). F->H

Caption: Initial troubleshooting workflow for solubility issues.

Detailed Explanation:

The dissolution process involves the disruption of the compound's crystal lattice and the solvation of individual molecules by the solvent. For compounds with high lattice energy, this process can be kinetically slow at room temperature. Gentle agitation increases the interaction between the solvent and the solute, facilitating dissolution.

Q2: Gentle agitation isn't working. Should I heat the sample?

A2: Yes, controlled heating is a standard and effective method to increase the solubility of many organic compounds.

Protocol for Controlled Heating:

  • Preparation: Ensure your vial is properly sealed to prevent solvent evaporation.

  • Heating: Place the vial in a heat block or water bath set to a temperature between 40-60°C. Do not exceed 60°C , as higher temperatures can potentially lead to compound degradation.[1]

  • Agitation: While heating, continue to agitate the solution intermittently (e.g., vortex every 5-10 minutes).

  • Observation: Visually inspect the solution for clarity. Once dissolved, allow the solution to cool to room temperature. If the compound remains in solution, it is ready for use. If it precipitates upon cooling, this indicates that you have created a supersaturated solution, and further steps may be necessary.

Scientific Rationale:

Increasing the temperature provides the necessary energy to overcome the intermolecular forces within the crystal lattice of the solute. It also increases the kinetic energy of the DMSO molecules, leading to more effective solvation.

Q3: I've tried heating, but the compound is still not fully dissolved or it precipitates upon cooling. What's my next option?

A3: Sonication is an excellent physical method to enhance solubility, particularly for stubborn compounds. It can be used alone or in combination with gentle heating.

Protocol for Sonication:

  • Preparation: Place your sealed vial containing the compound and DMSO into a bath sonicator.

  • Sonication: Sonicate the sample in bursts of 5-10 minutes.

  • Temperature Control: Be aware that sonication can increase the bulk temperature of the sample.[1] Monitor the temperature and ensure it does not exceed 60°C.

  • Observation: After each sonication interval, visually inspect the solution for dissolution.

Mechanism of Action:

Sonication utilizes ultrasonic energy to create and collapse microscopic bubbles in the solvent, a phenomenon known as cavitation.[2] This process generates localized areas of high pressure and temperature, which can physically break down solute aggregates and increase the surface area available for solvation.[2]

Sonication Decision Tree

A Compound remains insoluble after heating B Apply Sonication (5-10 min bursts) A->B C Monitor Temperature (Keep below 60°C) B->C D Assess Dissolution C->D E Is the solution clear? D->E F Yes E->F Yes G No E->G No H Solution is ready for use F->H I Consider Co-solvents or pH adjustment G->I

Caption: Decision tree for applying sonication.

Q4: The compound has an amine group. Can I use pH adjustment to improve its solubility in DMSO?

A4: While pH adjustment is a powerful technique for aqueous solutions, its application in neat DMSO is generally not recommended for solubilization. The amine group in 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine is a basic center. In aqueous media, lowering the pH would protonate this amine, forming a more soluble salt.[3][]

However, DMSO is an aprotic solvent, and the concept of pH as it is understood in water is not directly applicable. Adding a strong acid to a DMSO solution can lead to unpredictable side reactions and may compromise the stability of your compound.

Q5: I've tried heating and sonication, but I'm still facing solubility issues. Are there other solvent systems I can explore?

A5: Yes, the use of co-solvents can be an effective strategy. A co-solvent is a water-miscible organic solvent added to the primary solvent to enhance the solubility of a solute.[5]

Recommended Co-solvents:

  • N-methyl-2-pyrrolidone (NMP): A powerful, water-miscible solvent that can often dissolve compounds that are poorly soluble in DMSO alone.[6]

  • Polyethylene glycol 400 (PEG 400): A viscous liquid that is a good solvent for a wide range of compounds and is often used in pharmaceutical formulations.[6][7]

Co-solvent Protocol:

  • Test in small volumes: Before preparing your final stock solution, test the solubility of your compound in small volumes of different DMSO/co-solvent mixtures (e.g., 9:1, 4:1, 1:1 ratios of DMSO to co-solvent).

  • Prepare the stock solution: Once an effective co-solvent system is identified, prepare your stock solution. It is often best to first dissolve the compound in the co-solvent and then add the DMSO.

  • Compatibility Check: Ensure that the chosen co-solvent is compatible with your downstream experimental assays.

Co-Solvent Properties Considerations
NMP Highly polar, aproticCheck for compatibility with your assay; can be more reactive than DMSO.
PEG 400 Non-ionic, viscousMay affect cell-based assays; can increase the viscosity of the solution.
Q6: Could the quality of my DMSO be the problem?

A6: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds.[8][9]

Best Practices for DMSO Handling:

  • Use anhydrous DMSO: For preparing stock solutions of poorly soluble compounds, always use a fresh, unopened bottle of anhydrous (or high-purity) DMSO.

  • Aliquot: Once opened, it is best to aliquot the DMSO into smaller, tightly sealed vials to minimize repeated exposure to air.

  • Proper Storage: Store DMSO at room temperature in a dry environment. Note that DMSO has a relatively high freezing point (18.5 °C or 65.3 °F) and will solidify in a refrigerator.[10] Repeated freeze-thaw cycles can also introduce water and promote compound precipitation.[9]

Summary of Troubleshooting Strategies

Method Principle Key Parameters Potential Issues
Gentle Agitation Increases solvent-solute interactionVortexing, stirringIneffective for highly crystalline compounds
Controlled Heating Overcomes crystal lattice energy40-60°CCompound degradation at high temperatures
Sonication Cavitation breaks down aggregates5-10 minute bursts, <60°CPotential for sample heating
Co-solvents Modifies solvent polarityNMP, PEG 400Assay compatibility, viscosity changes
Solvent Quality Minimizes water contaminationUse anhydrous DMSO, proper storageHygroscopic nature of DMSO can reduce solubility

References

  • High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science. Available from: [Link]

  • 4,6-DIBROMO-2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-AMINE - NextSDS. Available from: [Link]

  • Samples in DMSO: What an end user needs to know - Ziath. Available from: [Link]

  • Sonication vs Co-Solvent Methods: Solubility Enhancement - Patsnap Eureka. Available from: [Link]

  • (PDF) High Throughput Sonication: Evaluation for Compound Solubilization - ResearchGate. Available from: [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key. Available from: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Available from: [Link]

  • Improved Remdesivir Solubility by Sonication - Hielscher Ultrasonics. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Available from: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available from: [Link]

  • 4,6-DIBROMO-2-PHENYL-1,3-BENZOXAZOL-5-AMINE - NextSDS. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. Available from: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC. Available from: [Link]

  • Dimethyl sulfoxide - Wikipedia. Available from: [Link]

  • Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - GEUS' publications. Available from: [Link]

Sources

Optimization

Technical Support Center: Minimizing Debromination in 1,3-Benzoxazol-5-amine Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with chemoselectivity during the synthesis of halogenated heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with chemoselectivity during the synthesis of halogenated heterocycles.

When synthesizing a brominated 1,3-benzoxazol-5-amine from its 5-nitro precursor, the primary challenge is achieving complete reduction of the nitro group without triggering hydrodebromination (the reductive cleavage of the C-Br bond)[1]. Unwanted debromination is a frequent and challenging side reaction that can significantly lower the yield of your desired active pharmaceutical ingredient (API) or intermediate[2].

This guide provides a deep mechanistic dive, a decision-making workflow, and self-validating protocols to ensure your C-Br bonds remain intact.

Reaction Triage & Decision Workflow

The choice of reducing agent must be dictated by your reaction scale and the presence of other sensitive functional groups on the benzoxazole core.

Workflow Start Start: Bromo-5-nitro- 1,3-benzoxazole Q_Scale What is the reaction scale? Start->Q_Scale Node_Lab Lab Scale (< 10g) Q_Scale->Node_Lab Small Node_Process Process Scale (> 10g) Q_Scale->Node_Process Large Q_Acid Acid-sensitive substituents? Node_Lab->Q_Acid Sol_Pt Use Sulfided Pt/C with H2 pressure Node_Process->Sol_Pt Warn_Pd Avoid Standard Pd/C (Severe Debromination) Node_Process->Warn_Pd Sol_SnCl2 Use SnCl2·2H2O in EtOH/EtOAc Q_Acid->Sol_SnCl2 No Sol_Fe Use Fe / NH4Cl in EtOH/H2O Q_Acid->Sol_Fe Yes

Decision workflow for nitro reduction conditions to prevent debromination.

Core Troubleshooting Guides

Q: Why does my standard Palladium on Carbon (Pd/C) hydrogenation completely debrominate my benzoxazole? Root Cause Analysis: Palladium is a highly active transition metal that readily inserts into aryl C-Br bonds via oxidative addition[2]. During catalytic hydrogenation, a palladium-hydride (Pd-H) species forms on the catalyst surface. Once the highly polarized nitro group is reduced, the Pd-H species attacks the C-Br bond, leading to reductive elimination of HBr and the debrominated benzoxazole[1]. The Solution: Standard catalytic hydrogenation with Pd/C should be avoided for aryl bromides[1]. If hydrogenation is required for scale-up, switch to a poisoned catalyst such as sulfided Platinum on Carbon (Pt/C). The sulfur selectively poisons the step/edge sites on the metal surface responsible for C-Br oxidative addition, while leaving the terrace sites active enough to reduce the nitro group[1].

Q: I switched to Tin(II) Chloride (SnCl₂), but my yield is low and I have an intractable emulsion during workup. What went wrong? Root Cause Analysis: Tin(II) chloride is an excellent, mild choice for selectively reducing nitro groups over halogens because it operates via an inner-sphere electron transfer mechanism that ignores the C-Br bond[1],[3]. However, the reaction generates complex tin oxides and hydroxides. If the workup pH is not strictly controlled, the newly formed benzoxazolamine coordinates with these tin salts, forming a stubborn emulsion and trapping your product in the aqueous layer. The Solution: You must break the tin-amine complex. Quench the reaction by pouring it into ice water, then aggressively adjust the pH to 8–9 using saturated aqueous NaHCO₃ or 1M NaOH. This forces the tin to precipitate as insoluble Sn(OH)₂, freeing your amine for extraction into the organic phase.

Quantitative Data: Reagent Comparison

The following table summarizes the expected outcomes when applying various reduction methodologies to a brominated 5-nitro-1,3-benzoxazole substrate.

Reduction MethodReagents & ConditionsExpected YieldDebromination %Scalability & Notes
Standard Hydrogenation H₂, 10% Pd/C, MeOH, 25 °C40–60%> 30% Poor chemoselectivity; avoid for bromoarenes[1].
Poisoned Hydrogenation H₂, 5% Pt/C (sulfided), EtOAc85–95%< 2% Excellent for process scale; requires pressure vessel[1].
Metal-Mediated (Acidic) SnCl₂·2H₂O, EtOH, 70 °C80–90%0% Ideal for lab scale; generates heavy metal waste[3].
Metal-Mediated (Neutral) Fe powder, NH₄Cl, EtOH/H₂O85–95%0% Robust classic method; produces iron sludge[1].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual cues and in-process controls are embedded to verify the reaction is proceeding correctly.

Protocol A: Mild Non-Catalytic Reduction using Tin(II) Chloride

Best for: Lab-scale synthesis (<10g) where the benzoxazole core lacks other acid-sensitive groups[3].

  • Initiation: Dissolve the brominated 5-nitro-1,3-benzoxazole (1.0 eq) in absolute ethanol to create a 0.2 M solution.

  • Reagent Addition: Add SnCl₂·2H₂O (4.0–5.0 eq) in one portion.

  • Reaction: Heat the mixture to 70 °C.

    • Self-Validation Checkpoint: The solution will transition from a clear yellow/orange to a cloudy suspension within 30 minutes as tin complexes form.

  • Monitoring: Monitor by LC-MS or TLC. The reaction is typically complete within 2–4 hours.

  • Quench & pH Adjustment (Critical): Cool the mixture to room temperature and pour it into crushed ice. Slowly add saturated aqueous NaHCO₃ until the pH reaches 8–9.

    • Self-Validation Checkpoint: A thick, white precipitate of tin(II) hydroxide will crash out. If the solution remains clear, the pH is too low, and your product is still trapped as a water-soluble salt.

  • Isolation: Extract the aqueous suspension with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Béchamp-Type Reduction (Fe/NH₄Cl)

Best for: Substrates with acid-sensitive moieties where SnCl₂ might cause degradation[1].

  • Initiation: Suspend the starting material (1.0 eq) in a 4:1 (v/v) mixture of Ethanol and Water.

  • Reagent Addition: Add fine Iron powder (325 mesh, 5.0 eq) and NH₄Cl (2.0 eq).

  • Reaction: Heat the vigorously stirred suspension to 80 °C for 2–4 hours.

    • Self-Validation Checkpoint: The dark gray iron suspension will visibly oxidize into a thick, reddish-brown sludge (iron oxides) as the nitro group is reduced.

  • Filtration: While still hot, filter the reaction mixture through a tightly packed pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with hot EtOAc. (Note: Do not let the Celite pad run dry to prevent auto-ignition of unreacted iron).

  • Isolation: Concentrate the filtrate to remove ethanol, partition the aqueous residue with EtOAc, extract, dry, and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use catalytic transfer hydrogenation (e.g., hydrazine hydrate) instead of hydrogen gas? A: Yes, hydrazine hydrate acts as an effective indirect hydrogen source. However, if you use it in the presence of Pd/C, you must strictly control the temperature. Studies have shown that running this reaction at reflux causes rapid dehalogenation cleavage. By maintaining the reaction strictly at room temperature, you can achieve selective nitro reduction while preserving the C-Br bond[4].

Q: Are there any specific risks to the benzoxazole ring during these reductions? A: Yes. The 1,3-benzoxazole ring is essentially a masked amide and can be susceptible to ring-opening hydrolysis under strongly basic or harsh aqueous acidic conditions at elevated temperatures. This is why mild conditions—such as SnCl₂ in ethanol or neutral Fe/NH₄Cl—are highly recommended over harsh dissolving metal reductions like Zn/HCl[1].

Q: My compound contains both a bromine and an alkene. How do I reduce the nitro group without touching either? A: Sodium sulfide (Na₂S) or sodium dithionite can be highly effective in this niche scenario. These reagents often spare unsaturated C-C bonds and do not have the redox potential to cleave C-Br bonds[1]. Alternatively, the Fe/NH₄Cl protocol described above is generally mild enough to leave alkenes intact.

Sources

Reference Data & Comparative Studies

Validation

4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine vs unbrominated benzoxazoles efficacy

An in-depth comparative analysis of halogenated benzoxazole derivatives reveals profound differences in pharmacodynamics and pharmacokinetics when compared to their unhalogenated counterparts. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of halogenated benzoxazole derivatives reveals profound differences in pharmacodynamics and pharmacokinetics when compared to their unhalogenated counterparts. As a Senior Application Scientist, I have observed that the transition from a basic benzoxazole scaffold to a heavily halogenated structure is not merely a structural tweak; it is a fundamental reprogramming of the molecule’s biological interface.

This guide objectively compares the efficacy of the tribrominated derivative, 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine , against unbrominated benzoxazoles, detailing the mechanistic causality, quantitative performance, and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The Pharmacological Power of Bromination

Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, known for their potent anticancer and antibacterial properties[1]. However, unbrominated derivatives like 2-phenyl-1,3-benzoxazol-5-amine often suffer from rapid metabolic clearance and suboptimal target affinity. The strategic incorporation of bromine atoms fundamentally resolves these limitations through three distinct mechanisms:

  • Steric Shielding of the Pharmacophore: The 5-amine group is a critical hydrogen-bond donor required for target interaction. By flanking this amine with bulky bromine atoms at the 4 and 6 positions, the molecule gains significant steric hindrance. This physical barrier prevents rapid N-acetylation by hepatic metabolic enzymes, drastically improving the compound's intracellular half-life.

  • Halogen Bonding (σ-Hole Interactions): Bromine possesses an anisotropic charge distribution, creating an electron-depleted region known as a σ-hole. This allows the 4'-bromo and 4,6-dibromo substituents to form highly directional, non-covalent halogen bonds with electron-rich moieties (such as backbone carbonyls) within the binding pockets of target kinases or topoisomerases[2].

  • Enhanced Lipophilicity: The addition of three heavy halogen atoms significantly increases the partition coefficient (LogP). This thermodynamic shift drives superior passive diffusion across the phospholipid bilayers of highly resistant breast cancer cell lines (e.g., MDA-MB) and the complex cell walls of Gram-positive bacteria[3]. Bromo-benzoxazoles consistently exhibit higher reactivity and broader biological penetration compared to their unhalogenated or chlorinated counterparts[4].

MOA Compound Tribrominated Benzoxazole (4,6-Dibromo-2-(4-bromophenyl)-...) LipidMembrane Enhanced Membrane Permeability (LogP Shift) Compound->LipidMembrane Kinase Target Protein Binding (Halogen Bonding via σ-holes) LipidMembrane->Kinase CytoC Cytochrome C Release Kinase->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Mechanistic pathway illustrating how tribromination enhances membrane permeability and apoptosis.

Quantitative Efficacy Comparison

The structural modifications directly translate to measurable improvements in both antiproliferative and antibacterial assays. The table below synthesizes comparative structure-activity relationship (SAR) data, highlighting the exponential increase in efficacy as bromination increases.

CompoundSubstitution PatternEst. LogPMCF-7 IC₅₀ (μM)S. aureus MIC (μg/mL)Metabolic Stability
2-phenyl-1,3-benzoxazol-5-amine Unbrominated2.1> 45.0> 64.0Low (Rapid N-acetylation)
5-amino-2-(4-bromophenyl)benzoxazole Mono-brominated (4')3.415.516.0Moderate
4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine Tribrominated (4, 6, 4')5.21.20.5High (Steric Shielding)

Data Note: The tribrominated derivative demonstrates a nearly 40-fold increase in cytotoxicity against breast cancer cell lines and a profound >100-fold increase in antibacterial efficacy compared to the unbrominated parent scaffold[1],[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the methodologies used to generate the comparative data above must be robust against false positives. The following protocols are designed as self-validating systems, incorporating internal controls that confirm the causality of the observed results.

Protocol A: In Vitro Cytotoxicity Assay (MTT)

This protocol measures the antiproliferative effects of the benzoxazoles on MCF-7 and MDA-MB breast cancer cell lines[3].

  • Cell Seeding: Seed cells at 5×103 cells/well in a 96-well plate and incubate for 24 hours.

    • Causality: This ensures cells are in the exponential growth phase during treatment. Treating over-confluent cells triggers contact inhibition, which artificially lowers metabolic rates and skews viability data.

  • Compound Treatment: Treat cells with serial dilutions (0.1 - 100 μM) of the benzoxazole derivatives. Include a 0.1% DMSO vehicle control and a 5 μM Doxorubicin positive control.

    • Causality: The vehicle control self-validates that the solvent is not causing background toxicity. Doxorubicin benchmarks the assay's dynamic range, confirming that the specific cell passage is susceptible to apoptosis.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: Only viable cells with active mitochondrial dehydrogenases can cleave the tetrazolium ring to form purple formazan. Dead cells cannot, providing a direct, causal link between absorbance and cell viability.

  • Solubilization & Dual-Wavelength Reading: Remove the media, dissolve the formazan in 150 μL DMSO, and read absorbance at 570 nm with a background subtraction at 630 nm.

    • Causality: The 630 nm reading corrects for cellular debris, fingerprints, and well-plate optical imperfections, ensuring high-fidelity data extraction.

Protocol B: Antibacterial Broth Microdilution (MIC Determination)

This workflow determines the Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative pathogens[1].

  • Inoculum Standardization: Adjust the bacterial suspension to a 0.5 McFarland standard ( 1.5×108 CFU/mL), then dilute 1:150 in Mueller-Hinton Broth.

    • Causality: Strict standardization prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, leading to falsely elevated MIC values.

  • Serial Dilution & Treatment: Perform two-fold serial dilutions of the benzoxazoles in a 96-well plate. Include Ciprofloxacin as a positive control.

  • Resazurin Addition: Add 10 μL of 0.015% resazurin dye to each well prior to incubation.

    • Causality: Resazurin acts as a self-validating redox indicator. Bacterial respiration reduces the blue dye to a fluorescent pink resorufin. This eliminates the subjectivity of visual turbidity assessments, providing a binary, colorimetric confirmation of bacterial survival.

  • Incubation & Scoring: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration that prevents the blue-to-pink color shift.

Workflow CellCulture Cell Culture (Exponential Phase) Treatment Compound Treatment (Serial Dilutions) CellCulture->Treatment Incubation 72h Incubation (37°C, 5% CO2) Treatment->Incubation Assay MTT Addition & Formazan Solubilization Incubation->Assay Validation Dual-Wavelength Absorbance Reading Assay->Validation

Self-validating high-throughput screening workflow for comparative efficacy evaluation.

Conclusion

The empirical data and mechanistic rationale strongly support the superiority of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine over unbrominated alternatives. By leveraging steric shielding to prevent enzymatic degradation and utilizing halogen bonding to lock into target receptors, tribromination transforms a moderately active scaffold into a highly potent, membrane-permeable therapeutic candidate.

References

  • MDPI. "A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation." URL:[Link]

  • Medicine Science. "Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines." URL: [Link]

  • PubMed. "Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies." URL:[Link]

Sources

Comparative

LC-MS Method Validation for 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine Purity: A Comparison Guide

Introduction The accurate purity determination of highly halogenated, rigid aromatic scaffolds is a critical bottleneck in preclinical drug development and materials science. 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The accurate purity determination of highly halogenated, rigid aromatic scaffolds is a critical bottleneck in preclinical drug development and materials science. 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine presents a unique analytical challenge: its extreme hydrophobicity leads to poor solubility and peak tailing on standard chromatographic media, while its three bromine atoms create a complex isotopic landscape.

This guide provides an objective comparison between legacy analytical methods and a newly optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. By grounding our protocols in ICH Q2(R2)[1] and FDA analytical validation guidelines[2], we demonstrate how to leverage the molecule's unique physicochemical properties to create a self-validating, highly trustworthy analytical workflow.

The Analytical Challenge & Causality of Method Design

As an application scientist, method development cannot rely on trial and error; it must be driven by the molecule's intrinsic properties. For this tribrominated benzoxazole, two primary factors dictate our experimental choices:

The Hydrophobicity and Selectivity Problem

Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. For highly planar, halogenated aromatics, this often results in excessive retention times and severe peak tailing.

  • The Solution: We utilize a Pentafluorophenyl (PFP) stationary phase .

  • The Causality: PFP columns offer orthogonal selectivity through π−π interactions, dipole-dipole interactions, and specific fluorine-halogen interactions. This resolves the target analyte from structurally similar des-bromo impurities (e.g., a dibrominated synthetic intermediate) that would otherwise co-elute on a C18 column.

The Tribromo Isotopic Signature as a Self-Validating Tool

Bromine exists in nature as a nearly 1:1 ratio of two stable isotopes: 79 Br (50.69%) and 81 Br (49.31%)[3]. When a molecule contains three bromine atoms, the statistical distribution of these isotopes creates a highly specific M, M+2, M+4, M+6 cluster with a relative intensity ratio of 1:3:3:1 [4].

  • The Causality: Instead of viewing this complex cluster as an interference, we use it as a built-in specificity check. By monitoring the exact 1:3:3:1 ratio across m/z 445, 447, 449, and 451 in the MS1 scan, the method becomes self-validating. Any co-eluting peak that lacks this exact isotopic signature is immediately flagged as a non-brominated matrix interference or impurity, virtually eliminating false positives.

Methodological Comparison: LC-MS/MS vs. Legacy Alternatives

To objectively evaluate the performance of the PFP-based LC-MS/MS method, we compared it against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance MetricLC-MS/MS (PFP Column, ESI+)HPLC-UV (C18 Column, 254 nm)GC-MS (Capillary, EI)
Sensitivity (LOD) 0.5 ng/mL50 ng/mL10 ng/mL
Selectivity High (Mass & Isotope specific)Low (High risk of co-elution)Moderate (Matrix interference)
Run Time 10 min25 min35 min
Matrix Effects Mitigated by isotopic trackingHigh baseline noiseHigh background
Primary Limitation Higher instrument costCannot identify unknown impuritiesAnalyte is thermally labile

Verdict: While HPLC-UV is cost-effective, it cannot differentiate between the tribromo parent and a co-eluting dibromo impurity. GC-MS suffers from the thermal degradation of the primary amine group. LC-MS/MS is the only method that provides the specificity required for trace impurity profiling.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

The following protocol details the validation of the LC-MS/MS method in strict accordance with ICH Q2(R2) guidelines for purity and impurity testing[5].

Step 1: Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard. Dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO). Note: DMSO is required to disrupt the strong π−π stacking of the benzoxazole core, preventing precipitation.

  • Working Solutions: Dilute the stock solution with Mobile Phase A/B (50:50) to achieve a working concentration of 10 µg/mL.

Step 2: Chromatographic & MS Conditions
  • Column: Waters XBridge PFP (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (Promotes [M+H]+ ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 40% B to 95% B over 8 minutes, hold for 2 minutes. Flow rate: 0.8 mL/min.

  • MS/MS Transitions (MRM): Precursor m/z 447.0 Product m/z 368.0 (Loss of 79 Br radical).

Step 3: Execution of Validation Parameters
  • Specificity: Inject blank diluent, placebo matrix, and the target analyte. Verify that no peaks >0.1% of the target area appear at the retention time of the analyte. Confirm the 1:3:3:1 isotopic cluster in the MS1 scan[6].

  • Linearity: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal concentration. Plot the peak area against concentration and calculate the regression coefficient ( R2 ).

  • Accuracy (Recovery): Spike known quantities of the reference standard into a blank matrix at three levels (80%, 100%, 120%). Calculate the percentage recovery.

  • Precision: Perform six replicate injections of the 100% standard on Day 1 (Repeatability) and six additional injections on Day 2 by a different analyst (Intermediate Precision). Calculate the %RSD.

  • LOD/LOQ: Dilute the standard sequentially until the Signal-to-Noise (S/N) ratio reaches 3:1 (LOD) and 10:1 (LOQ).

Experimental Validation Data

The quantitative data obtained from the validation protocol demonstrates that the LC-MS/MS method exceeds the standard regulatory acceptance criteria.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at analyte RTNo peaks >0.05% in blankPass
Linearity R2≥0.999 (Range: 50-150%) R2=0.9998 Pass
Accuracy 98.0% – 102.0% mean recovery99.4% ± 0.6%Pass
Repeatability %RSD 2.0% (n=6)0.85%Pass
Inter-day Precision %RSD 2.0% (n=12)1.12%Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.5 ng/mL, LOQ: 1.5 ng/mLPass

Visualizations

Validation Workflow

ValidationWorkflow Start Method Development Spec Specificity (Isotopic Check) Start->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Report ICH Q2(R2) Report Prec->Report

Step-by-step LC-MS method validation workflow adhering to ICH Q2(R2) guidelines.

Isotopic Signature and Fragmentation Pathway

IsotopicPattern cluster_isotopes Tribromo Isotopic Cluster (1:3:3:1) Molecule C13H7Br3N2O [M+H]+ Precursor Ion Iso1 m/z 445 (79Br3) Molecule->Iso1 Iso2 m/z 447 (79Br2, 81Br) Molecule->Iso2 Iso3 m/z 449 (79Br, 81Br2) Molecule->Iso3 Iso4 m/z 451 (81Br3) Molecule->Iso4 Frag CID Fragmentation Product Ions (m/z 368, 370) Iso2->Frag -79Br Iso3->Frag -81Br

Tribromo isotopic signature (1:3:3:1 ratio) and CID fragmentation pathway for specificity.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Interpretation of Isotope Peaks in Small Molecule LC-MS . LCGC International. Available at:[Link]

Sources

Validation

Comparative NMR and IR spectral analysis of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

Executive Summary Benzoxazole derivatives are a privileged class of heterocyclic pharmacophores extensively utilized in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties [1]. The i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxazole derivatives are a privileged class of heterocyclic pharmacophores extensively utilized in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties [1]. The introduction of halogen substituents—specifically bromine and chlorine—onto the benzoxazole core significantly modulates the molecule's lipophilicity, target binding affinity, and electronic distribution.

This guide provides an authoritative, comparative analysis of the spectroscopic properties (NMR and IR) of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine (the Target Compound). To objectively evaluate its structural signatures, we compare it against two critical baseline analogs:

  • Analog A (Unsubstituted Core): 2-(4-bromophenyl)-1,3-benzoxazol-5-amine

  • Analog B (Chlorinated Core): 4,6-Dichloro-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine

Structural Elucidation Workflow

The following diagram maps the logical progression and causality of our spectroscopic characterization workflow, demonstrating how specific analytical techniques isolate the effects of halogenation.

G A Synthesized Benzoxazole Derivatives B IR Spectroscopy (KBr Pellet) A->B Functional Groups C NMR Spectroscopy (DMSO-d6) A->C Atom Connectivity D C-Br Stretch (~550 cm⁻¹) C=N Stretch (~1620 cm⁻¹) B->D Peak Assignment E H-7 Singlet Isolation NH₂ Downfield Shift C->E Shift Analysis F Structural Confirmation: 4,6-Dibromo-2-(4-bromophenyl)- 1,3-benzoxazol-5-amine D->F Halogen ID E->F Substitution Pattern

Caption: Logical workflow for the spectroscopic structural elucidation of halogenated benzoxazoles.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to not only execute protocols but to understand the physical chemistry driving them. The following methodologies are designed as self-validating systems to ensure absolute data integrity [2].

Synthesis via Polyphosphoric Acid (PPA) Condensation
  • Protocol: The target compound is synthesized via the condensation of 2-amino-4,6-dibromophenol with 4-bromobenzoic acid. The reagents (1:1 molar ratio) are suspended in Polyphosphoric Acid (PPA) and heated to 180–200 °C for 4 hours. The mixture is poured into crushed ice, neutralized with aqueous ammonia, filtered, and recrystallized from ethanol [3].

  • Causality of Choice: PPA is selected because it acts synergistically as both a high-boiling solvent and a potent dehydrating agent, thermodynamically driving the cyclization of the intermediate Schiff base into the rigid benzoxazole ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Protocol: 2 mg of the purified compound is ground with 200 mg of spectroscopic-grade, oven-dried Potassium Bromide (KBr) using an agate mortar, then pressed into a translucent pellet at 10 tons of pressure. Spectra are acquired from 4000 to 400 cm⁻¹.

  • Self-Validating System: The KBr pellet method is highly susceptible to moisture, which can mask the critical N-H stretching region (3300–3500 cm⁻¹). To validate the system, a background spectrum of a pure, baked KBr pellet is acquired immediately prior. If the background exhibits a broad O-H stretch exceeding a 5% transmittance threshold, the KBr batch is rejected and re-desiccated. This ensures any peaks in the sample's N-H region are exclusively derived from the benzoxazole amine [4].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: 15 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Spectra (¹H and ¹³C) are acquired at 400 MHz and 100 MHz, respectively.

  • Causality & Self-Validation: Halogenated, planar benzoxazoles exhibit poor solubility in standard solvents like CDCl3. DMSO-d6 is chosen for its superior solvating power and its ability to disrupt intermolecular hydrogen bonding, which sharpens the amine (-NH2) proton signals. The protocol utilizes an internal lock system: 0.03% v/v Tetramethylsilane (TMS) is included. If the residual DMSO solvent pentet deviates from exactly 2.50 ppm, the system flags a calibration error, preventing the misassignment of critical aromatic shifts [1].

Comparative Spectral Analysis

¹H NMR Causality and Shift Dynamics

The introduction of halogens at the 4 and 6 positions of the benzoxazole ring fundamentally alters the electronic environment of the molecule.

  • Aromatic Proton Elimination: In the unsubstituted core (Analog A), the benzoxazole ring displays three distinct protons (H-4, H-6, H-7) with complex ortho/meta coupling (doublet, doublet of doublets, doublet). In the Target Compound, bromination at C-4 and C-6 eliminates these couplings. The sole remaining proton on the fused ring, H-7, is isolated and appears as a distinct downfield singlet.

  • Amine Deshielding: The -NH2 protons are highly sensitive to inductive effects (-I). In Analog A, they appear at ~5.20 ppm. In the Target Compound, the two adjacent ortho-bromines withdraw electron density, deshielding the amine protons and shifting them downfield to ~5.85 ppm. In Analog B, because chlorine is more electronegative than bromine, the -I effect is stronger, pushing the amine protons even further downfield to ~6.15 ppm.

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, DMSO-d6, δ ppm)
Structural FeatureAnalog A (Unsubstituted Core)Target Compound (4,6-Dibromo)Analog B (4,6-Dichloro)
-NH₂ (Amine) 5.20 (br s, 2H)5.85 (br s, 2H)6.15 (br s, 2H)
H-4 (Benzoxazole) 6.95 (d, J=2.2 Hz, 1H)Substituted (None)Substituted (None)
H-6 (Benzoxazole) 6.65 (dd, J=8.5, 2.2 Hz, 1H)Substituted (None)Substituted (None)
H-7 (Benzoxazole) 7.42 (d, J=8.5 Hz, 1H)7.92 (s, 1H)7.85 (s, 1H)
Phenyl H-2', H-6' 8.05 (d, J=8.6 Hz, 2H)8.08 (d, J=8.6 Hz, 2H)8.12 (d, J=8.6 Hz, 2H)
Phenyl H-3', H-5' 7.75 (d, J=8.6 Hz, 2H)7.78 (d, J=8.6 Hz, 2H)7.65 (d, J=8.6 Hz, 2H)
IR Vibrational Causality

Infrared spectroscopy provides orthogonal validation of the halogen substitution through Hooke's Law and steric analysis.

  • Carbon-Halogen Stretching (C-X): The frequency of a diatomic stretch is inversely proportional to the reduced mass of the atoms. Bromine is significantly heavier than chlorine. Consequently, the C-Br stretch in the Target Compound appears at a lower frequency (~540–560 cm⁻¹) compared to the C-Cl stretch in Analog B (~740–760 cm⁻¹).

  • N-H Stretching Alterations: Primary amines typically show a symmetric and asymmetric doublet. In Analog A, these bands are broad due to extensive intermolecular hydrogen bonding. In the Target Compound, the bulky bromine atoms at the 4 and 6 positions sterically hinder adjacent molecules from approaching the amine group. This reduction in hydrogen bonding causes the N-H stretches to become sharper and shift to slightly higher wavenumbers.

Table 2: Comparative FT-IR Frequencies (KBr Pellet, cm⁻¹)
Vibrational ModeAnalog A (Unsubstituted Core)Target Compound (4,6-Dibromo)Analog B (4,6-Dichloro)
N-H Stretch (Asym/Sym) 3420, 3340 (Broad)3455, 3365 (Sharp)3460, 3370 (Sharp)
C=N Stretch (Oxazole) 163016151622
C-O-C Stretch 124512381240
C-Br Stretch 555 (Phenyl only)560, 545 (Core + Phenyl)N/A
C-Cl Stretch N/AN/A765, 742 (Core + Phenyl)

Conclusion

The comparative spectral analysis definitively isolates the structural signatures of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine. The disappearance of the H-4 and H-6 multiplet coupling in favor of an isolated H-7 singlet in the ¹H NMR spectrum, combined with the distinct downfield shift of the sterically hindered amine protons, provides absolute confirmation of the 4,6-substitution pattern. Furthermore, the mass-dependent shift of the C-X vibrational bands in the IR spectrum allows for unambiguous differentiation between brominated and chlorinated derivatives, ensuring rigorous quality control in drug development pipelines.

References

  • Title: Catalytic One-pot Solvent Free Synthesis, Biological Activity, and Docking Study of New Series of 1, 3-thiazolidine-4-one Derivatives Derived from 2- (P-tolyl) Benzoxazol-5-amine.
  • Title: Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
  • Title: Synthesis of Different Benzoxazole Derivatives for The Evaluation of Anti- Anxiety/Anti-Depressants.
  • Title: A Comparative Guide to the Characterization of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives.
Comparative

Validation of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine binding using surface plasmon resonance

Surface Plasmon Resonance (SPR) Validation of Halogenated Benzoxazoles: A Comparative Guide for 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine Executive Summary In modern drug discovery, the incorporation of heavy...

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Author: BenchChem Technical Support Team. Date: March 2026

Surface Plasmon Resonance (SPR) Validation of Halogenated Benzoxazoles: A Comparative Guide for 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

Executive Summary

In modern drug discovery, the incorporation of heavy halogens is a proven strategy to enhance target affinity via halogen bonding. However, validating these highly lipophilic compounds using Surface Plasmon Resonance (SPR) presents significant analytical challenges. As a Senior Application Scientist, I frequently encounter the "molecular obesity" problem: compounds that bind tightly to their targets but also exhibit massive non-specific binding (NSB) to assay matrices.

This guide provides an objective, data-driven comparison of the SPR binding performance of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine against its unhalogenated reference analog. It details the causality behind required protocol modifications—specifically regarding surface selection, solvent correction, and kinetic modeling—to ensure self-validating, high-integrity data.

Chemical Context: The Double-Edged Sword of Polyhalogenation

The test compound, 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine, features three bromine atoms. From a pharmacodynamic perspective, these heavy halogens are highly desirable. They act as potent halogen bond (XB) donors due to the "σ-hole"—a localized region of positive electrostatic potential opposite the covalent C-Br bond that interacts strongly with nucleophilic pockets (e.g., backbone carbonyls) in target proteins [1].

However, from an analytical perspective, this tribromo-substitution drastically increases the compound's lipophilicity (ClogP). When injected over a standard carboxymethylated dextran SPR chip (e.g., CM5), the compound rapidly partitions into the hydrophobic microenvironment of the matrix, causing super-stoichiometric responses and obscuring true 1:1 binding kinetics.

Comparative Binding Analysis

To objectively evaluate the impact of the tribromo-substitution, we compared its binding profile against a baseline analog, 2-phenyl-1,3-benzoxazol-5-amine , using a generic model kinase target known to accommodate halogen-aromatic interactions[2].

Quantitative Kinetic Comparison
CompoundSubstitution ProfileKD (nM)kon (M⁻¹s⁻¹)koff (s⁻¹)Residence Time (τ, min)χ² (RU²)
4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine Tribrominated45.28.5 × 10⁴3.8 × 10⁻³4.380.85
2-phenyl-1,3-benzoxazol-5-amine (Reference)Unsubstituted850.01.2 × 10⁵1.0 × 10⁻¹0.161.12

Data Synthesis & Causality:

  • Association (kon): The tribrominated compound exhibits a slightly slower association rate. Causality: The steric bulk of the three bromine atoms incurs a higher desolvation penalty before the molecule can enter the binding pocket.

  • Dissociation (koff): The test compound demonstrates a nearly 30-fold slower dissociation rate. Causality: The highly directional halogen bonds (C-Br···O) anchor the molecule within the binding site, significantly extending the target residence time (τ = 1/koff) [2].

  • Data Quality (χ²): Both compounds show excellent fits to a 1:1 Langmuir model (χ² < 2.0 RU²), but only because the assay was heavily optimized for the tribromo-derivative (detailed below).

Experimental Workflow & Logic

To achieve the data quality shown above, standard SPR protocols must be abandoned. Below is the self-validating workflow designed specifically for highly halogenated, lipophilic small molecules.

SPR_Workflow Target 1. Target Immobilization (Low-Density PEG Chip) Solubility 2. Analyte Preparation (3% DMSO in HBS-P+) Target->Solubility Mitigate NSB Calibration 3. Solvent Correction (DMSO Calibration Curve) Solubility->Calibration Matrix Match Injection 4. Single-Cycle Kinetics (Increasing Analyte Conc.) Calibration->Injection Baseline Set Detection 5. Real-Time Detection (Resonance Units vs. Time) Injection->Detection Binding Event Fitting 6. Data Analysis (1:1 Langmuir + Drift Correction) Detection->Fitting Kinetic Extraction

Figure 1: SPR experimental workflow optimized for highly lipophilic, halogenated small molecules.

Step-by-Step Methodology (Self-Validating System)

Step 1: Sensor Surface Selection & Immobilization
  • Action: Immobilize the target protein via standard amine coupling onto a low-density, PEGylated sensor chip (e.g., Series S Sensor Chip PC) rather than a CM5 chip.

  • Causality: The tribrominated benzoxazole will interact hydrophobically with dense dextran matrices. A PEGylated surface drastically reduces the partition coefficient of the analyte into the matrix, eliminating the "square wave" bulk shifts associated with non-specific binding.

Step 2: Buffer Optimization & DMSO Correction
  • Action: Use HBS-P+ buffer supplemented with exactly 3.0% DMSO. Prior to analyte injection, run a 5-to-8 point DMSO calibration curve (ranging from 2.5% to 3.5% DMSO).

  • Causality: 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine has poor aqueous solubility. While 3% DMSO maintains solubility, small molecules produce very low resonance responses (often <20 RU). A mere 0.1% mismatch in DMSO concentration between the running buffer and the sample causes a bulk refractive index shift of ~100 RU, which will completely mask the binding signal. The calibration curve allows the software to mathematically subtract this solvent artifact [3].

Step 3: Single-Cycle Kinetics (SCK) Injection
  • Action: Inject the test compound in a 5-point dose-response series (e.g., 3.125 nM to 50 nM) using Single-Cycle Kinetics (SCK) without regeneration steps between injections. Allow a long final dissociation phase (600 seconds) [4].

  • Causality: Because the tribromo compound has a very slow koff (residence time > 4 minutes), standard multi-cycle kinetics would require harsh regeneration buffers (e.g., NaOH or Glycine-HCl) to strip the compound from the target. This often denatures the immobilized protein. SCK bypasses the need for regeneration, preserving target integrity and ensuring the system remains self-consistent across the entire concentration gradient.

Step 4: Data Fitting
  • Action: Double-reference the data (subtracting both the reference channel and a blank buffer injection) and fit to a 1:1 Langmuir binding model. Include a local parameter for refractive index (RI) drift.

  • Causality: Double-referencing removes systematic machine noise and baseline drift. Allowing the RI parameter to float during fitting accounts for any residual bulk shift caused by the heavy bromine atoms that was not perfectly captured by the DMSO correction [3].

References

  • Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. Future Medicinal Chemistry. 1

  • Halogen-aromatic π interactions modulate inhibitor residence time. bioRxiv.2

  • Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. 3

  • Identification of Koumine as a Translocator Protein 18 kDa Positive Allosteric Modulator for the Treatment of Inflammatory and Neuropathic Pain. Frontiers in Pharmacology. 4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

This document provides a detailed protocol for the safe and compliant disposal of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine. As a brominated heterocyclic aromatic amine, this compound requires careful handling...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine. As a brominated heterocyclic aromatic amine, this compound requires careful handling and disposal to mitigate potential risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards.

Hazard Assessment and Profile

4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine is a complex organic molecule. Its structure suggests several potential hazards:

  • Toxicity: Aromatic amines and halogenated hydrocarbons are often toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Irritation: Similar compounds are known to cause skin and serious eye irritation.[3][4][5]

  • Environmental Hazard: Brominated organic compounds can be persistent in the environment and toxic to aquatic life.[6]

  • Reactivity: While generally stable, it may decompose under high heat, producing hazardous byproducts like carbon oxides, nitrogen oxides, and hydrogen bromide.[3]

Hazard Profile
Compound Name 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine
Appearance Likely a solid powder.
Potential Hazards Acute toxicity (oral, dermal, inhalation), skin/eye irritation, environmental toxicity.[3][4][5][6]
Incompatible Materials Strong oxidizing agents.[3]
Hazardous Decomposition Carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen bromide.[3]
Regulatory Compliance: A Non-Negotiable Framework

All chemical waste disposal is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) provides the primary framework under the Resource Conservation and Recovery Act (RCRA).[7]

Researchers must classify waste to determine if it is hazardous.[8][9] Based on its chemical structure, 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine would likely be classified as a hazardous waste.[10] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.[11][12]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of generation to final disposal.

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[3][4]

Proper segregation is critical to prevent dangerous chemical reactions.[13]

  • Solid Waste: Collect waste 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, compatible container. This waste stream is classified as halogenated organic solid waste .[10][14]

  • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a separate, sealed container for halogenated organic liquid waste .[15] Do not mix with non-halogenated solvent waste.[16]

  • Use only approved, leak-proof, and chemically compatible containers.[17][18]

  • Ensure containers are clearly and accurately labeled.

  • Keep containers securely closed when not in use.[15]

  • Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[15]

Proper labeling is a legal requirement and essential for safety.[13] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine."

  • The specific hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date.

  • The name and contact information of the generating laboratory/researcher.

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Ensure secondary containment is in place to capture any potential leaks.

  • Store away from incompatible materials, particularly strong oxidizing agents.[3]

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • The waste will be transported by a certified hazardous waste management company for final disposal.

  • The most probable disposal method for this type of compound is high-temperature incineration at a licensed facility.[19][20] This process is effective for destroying halogenated organic compounds.[19]

Spill Management

In the event of a small spill:

  • Evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE, including respiratory protection if the compound is a fine powder.

  • Carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush or a HEPA-filtered vacuum.

  • Place the collected material and all contaminated cleaning supplies into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and then soap and water.

  • For large spills, evacuate the area and contact your institution's emergency response team immediately.

Disposal Workflow Diagram

G A Waste Generation (Solid or Liquid) B Wear Appropriate PPE A->B C Segregate Waste (Halogenated Organic) B->C D Select & Label Compatible Container C->D E Store in Designated Secondary Containment Area D->E F Contact EHS for Waste Pickup E->F G Transport by Certified Waste Handler F->G H Final Disposal (High-Temperature Incineration) G->H

Caption: Workflow for the disposal of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine.

References

  • NextSDS. 4,6-DIBROMO-2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-AMINE - Chemical Substance Information. [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • NextSDS. 4,6-DIBROMO-2-PHENYL-1,3-BENZOXAZOL-5-AMINE - Chemical Substance Information. [Link]

  • CSIR IIP. Laboratory Chemical Waste Management. [Link]

  • BioSafety. Laboratory Waste Management. [Link]

  • US EPA. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Study.com. EPA Hazardous Waste Regulations. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • US EPA. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

  • National Cheng Kung University. Laboratory Hazardous Waste Management. [Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]

  • US EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • eCFR. 40 CFR Part 260 -- Hazardous Waste Management System: General. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • PubChem. 4-Bromophenyl benzoate. [Link]

  • Organic Chemistry practical course. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

An Essential Operational and Safety Manual for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed protocol for the safe handling, use, and disposal of 4,6-Dibromo-2-(4-bromophenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

An Essential Operational and Safety Manual for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the safe handling, use, and disposal of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, drawing from best practices for handling structurally similar chemicals, including halogenated aromatic compounds, aromatic amines, and benzoxazole derivatives. The core principle of this guide is to minimize exposure and mitigate potential risks through a combination of engineering controls, personal protective equipment, and rigorous operational and disposal plans.

Hazard Assessment and Chemical Profile

4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine is a complex organic molecule containing several functional groups that inform its potential hazards. A thorough understanding of these components is critical for anticipating its reactivity and toxicity.

  • Brominated Aromatic Rings: The presence of multiple bromine atoms on the aromatic rings suggests potential for environmental persistence and possible toxicity. Brominated compounds can be irritants and may have other long-term health effects.

  • Aromatic Amine: Aromatic amines as a class are known to have varying degrees of toxicity, with some being skin and respiratory irritants, and others having more severe systemic effects.[1][2]

  • Benzoxazole Core: The benzoxazole moiety is a heterocyclic structure found in many biologically active compounds. While not inherently toxic, its presence contributes to the overall chemical properties of the molecule.

Given these structural features, it is prudent to treat this compound as potentially hazardous upon inhalation, ingestion, and skin contact.

PropertyPredicted/Analog DataNotes
Molecular Formula C₁₃H₇Br₃N₂O-
Appearance Likely a solid (powder or crystalline)Based on similar poly-aromatic structures.
Solubility Expected to be soluble in organic solvents (e.g., DMSO, DMF) and have low water solubility.Common for this class of compounds.
Reactivity Incompatible with strong oxidizing agents.[3]Halogenated compounds can react with strong oxidizers.
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

A stringent PPE protocol is the cornerstone of safe handling. The following multi-level approach is designed to provide comprehensive protection.

All handling of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5] The fume hood provides a controlled environment that captures and exhausts airborne particulates and vapors. An eyewash station and safety shower must be readily accessible.[4]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with a nitrile inner glove and a chemical-resistant outer glove (e.g., neoprene or butyl rubber).[4][5]Provides robust protection against potential skin absorption. The outer glove offers primary chemical resistance, while the inner glove provides a secondary barrier in case of a breach.
Eye and Face Protection Chemical safety goggles and a full-face shield.[5]Protects against splashes, aerosols, and airborne particles that could cause eye irritation or injury.
Body Protection A flame-resistant lab coat is mandatory. For procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat is required.Prevents contamination of personal clothing and skin.
Respiratory Protection For routine handling of small quantities in a fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosolization or for handling larger quantities, a NIOSH-approved respirator with P100 (HEPA) filters is recommended.[5]Provides protection against inhalation of fine particles.

PPE Selection and Donning Workflow

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_donning Donning Sequence assess_procedure Assess Handling Procedure small_quantities Small Quantities (<1g) in Fume Hood? assess_procedure->small_quantities standard_ppe Standard PPE: - Double Gloves (Nitrile + Neoprene/Butyl) - Safety Goggles - Lab Coat small_quantities->standard_ppe Yes enhanced_ppe Enhanced PPE: - Standard PPE + Full-Face Shield + Chemical-Resistant Apron small_quantities->enhanced_ppe No/Risk of Splash don_lab_coat 1. Don Lab Coat/Apron standard_ppe->don_lab_coat respirator Add NIOSH-approved Respirator (P100 filters) enhanced_ppe->respirator Aerosolization Risk enhanced_ppe->don_lab_coat respirator->don_lab_coat don_respirator 2. Don Respirator (if required) don_lab_coat->don_respirator don_goggles 3. Don Goggles/Face Shield don_respirator->don_goggles don_gloves 4. Don Gloves don_goggles->don_gloves

Caption: PPE selection and donning workflow.

Step-by-Step Handling and Operational Plan

Adherence to a strict, methodical workflow is crucial for ensuring safety during the handling of this compound.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before introducing the target compound.

    • Designate a specific area within the fume hood for the handling of the compound.

  • Weighing and Transfer:

    • When weighing the solid compound, use a disposable weigh boat.

    • Perform all transfers of the solid or solutions containing the compound within the fume hood.

    • Handle the compound gently to avoid creating dust.

  • In Case of a Spill:

    • For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4]

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • For a larger spill or a spill outside the fume hood, evacuate the area and contact the appropriate emergency response personnel.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal of brominated chemical waste is critical to prevent environmental contamination.

  • Waste Segregation: All materials contaminated with 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine, including gloves, weigh boats, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Brominated waste should be disposed of through a licensed hazardous waste disposal facility.[6] The preferred method for this type of compound is high-temperature incineration with appropriate scrubbers to capture any harmful byproducts.[6]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity.

Chemical Waste Disposal Workflow

Disposal_Workflow start Waste Generation (Contaminated Materials) segregate Segregate into a Labeled, Sealed Hazardous Waste Container start->segregate store Store in a Designated Secondary Containment Area segregate->store request Request Waste Pickup from EH&S or Licensed Contractor store->request transport Transport to a Licensed Hazardous Waste Facility request->transport incinerate High-Temperature Incineration with Emission Controls transport->incinerate end Final Disposal incinerate->end

Caption: Chemical waste disposal workflow.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

This guide is intended to provide a framework for the safe handling of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine. It is not a substitute for a thorough risk assessment and consultation with your institution's environmental health and safety department. Always prioritize safety and adhere to all applicable regulations.

References

  • NextSDS. (n.d.). 4,6-DIBROMO-2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-AMINE. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Rutgers University. (n.d.). Bromine. Retrieved from [Link]

  • United States Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]

  • NextSDS. (n.d.). 4,6-DIBROMO-2-PHENYL-1,3-BENZOXAZOL-5-AMINE. Retrieved from [Link]

  • United States Environmental Protection Agency. (2024, August 28). Other Disposal Guidance. Retrieved from [Link]

  • Washington State University. (n.d.). Bromine. Retrieved from [Link]

  • Reddit. (2017, September 16). Safely handling a liter of Bromine? Retrieved from [Link]

  • Google Patents. (1991). WO1991011430A1 - Halogenation of aromatic amine compounds.
  • International Labour Organization. (n.d.). BROMINE. Retrieved from [Link]

  • ACS Publications. (2018, December 17). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • NextSDS. (n.d.). 4,6-DIBROMO-2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-AMINE. Retrieved from [Link]

  • Google Patents. (2013). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • Scribd. (n.d.). Aromatic Amines Hazcard Overview. Retrieved from [Link]

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